2-Oxa-6-azaspiro[3.3]heptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJALMWOZYIZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630658 | |
| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174-78-7 | |
| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and synthesis of a valuable building block in modern medicinal chemistry.
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a heterocyclic chemical compound that has garnered significant interest in the field of drug discovery.[1][2] Its unique spirocyclic structure, incorporating both an oxetane (B1205548) and an azetidine (B1206935) ring, imparts desirable physicochemical properties, positioning it as a valuable bioisostere for common motifs such as morpholine (B109124).[3][4] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a stable, heterocyclic compound with the molecular formula C₅H₉NO.[5] Its rigid, three-dimensional structure is a key feature, offering predictable vectors for substituent placement in drug design.[2] The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within a constrained framework contributes to its utility in modulating properties like solubility and metabolic stability.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the free base and its common salt forms are included for comparison.
| Property | This compound (Free Base) | This compound Oxalate (B1200264) | This compound Hemioxalate |
| CAS Number | 174-78-7[5] | 1159599-99-1[6] | 1045709-32-7[7] |
| Molecular Formula | C₅H₉NO[5] | C₇H₁₁NO₅[6] | C₁₂H₂₀N₂O₆[7] |
| Molecular Weight | 99.13 g/mol [5] | 189.17 g/mol [6] | 288.30 g/mol [7] |
| Boiling Point | 166 °C[8] | Not Available | Not Available |
| Density | 1.12 g/cm³[8] | Not Available | Not Available |
| pKa (Predicted) | 9.73 ± 0.20[8] | Not Available | Not Available |
| LogP (Predicted) | -0.55 to -0.7[5][9] | Not Available | Not Available |
| Refractive Index | 1.4750 to 1.4790[8] | Not Available | Not Available |
| Flash Point | 51 °C[8] | Not Available | Not Available |
Structural Information
The structure of this compound is characterized by a central quaternary carbon atom shared by the oxetane and azetidine rings. This spirocyclic arrangement results in a compact and rigid molecular framework.
SMILES: C1C2(CN1)COC2[5] InChI: InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2[5]
Synthesis of this compound
The synthesis of this compound has evolved to improve scalability and yield. Initially, the method developed by Carreira et al. was prominent, though it presented challenges on a larger scale.[10][11] More recent advancements have focused on creating more stable and soluble salt forms, such as sulfonates, to facilitate its use in further chemical transformations.[10][12]
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from starting materials to the application of this compound in drug discovery.
Caption: General workflow for the synthesis and application of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following protocols are based on published methods.
Synthesis of this compound Oxalate Salt (Carreira Method)
This method involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by deprotection.[10]
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
Reactants: Tribromopentaerythritol, p-toluenesulfonamide, and a suitable base.
-
Procedure: A cyclization reaction is carried out under basic conditions to form the N-tosylated spiro compound.[10]
Step 2: Deprotection
-
Reactants: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane, magnesium turnings.
-
Procedure: The deprotection is performed by sonicating a mixture of the N-tosylated intermediate and magnesium turnings in methanol (B129727) at room temperature for one hour.[10]
Step 3: Isolation as Oxalate Salt
-
Procedure: Following a challenging filtration to remove magnesium salts, the filtrate is treated with oxalic acid to afford the oxalate salt.[10] It has been noted that scaling this process can lead to significant product loss during filtration.[10]
Improved Synthesis via Sulfonate Salts
To overcome the scalability and solubility issues of the oxalate salt, an improved synthesis yielding more stable and soluble sulfonate salts has been developed.[10][12]
Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
This intermediate is synthesized as a precursor to the free base.
Step 2: Debenzylation
-
Reactants: N-Benzyl-2-oxa-6-azaspiro[3.3]heptane, Palladium on activated carbon (10% Pd), hydrogen gas, and a catalytic amount of acetic acid.
-
Procedure: The debenzylation is performed under a 5 bar hydrogen atmosphere in methanol. The reaction is stirred for 16 hours, after which the catalyst is filtered off to yield a solution of this compound as its free base.[10]
Step 3: Salt Formation
-
Reactants: The methanolic solution of the free base and a selected sulfonic acid (e.g., camphorsulfonic acid).
-
Procedure: The sulfonic acid (1.1 equivalents) is added to the methanolic solution of the free base at room temperature. The resulting precipitate is then collected by filtration.[10]
Application in Drug Discovery
This compound is primarily used as a versatile building block in the synthesis of more complex, biologically active molecules.[8] Its most notable application is as a bioisosteric replacement for the morpholine moiety in drug candidates.[3][10] This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability, and a reduction in lipophilicity.[4]
Logical Relationship in Bioisosteric Replacement
The decision to use this compound as a morpholine surrogate is driven by the goal of optimizing drug-like properties.
Caption: The logical process for utilizing this compound as a morpholine bioisostere.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[5] It is also considered toxic if swallowed and can cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this compound.[13][14] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key building block in modern medicinal chemistry, offering a valuable tool for fine-tuning the properties of drug candidates. Its unique structural and physicochemical characteristics make it an attractive bioisostere for the morpholine group, enabling the optimization of solubility, metabolic stability, and other crucial parameters. With the development of more scalable and efficient synthetic routes, the accessibility of this versatile spirocycle for drug discovery programs is continually improving. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 174-78-7 | Benchchem [benchchem.com]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound | CAS#:1045709-32-7 | Chemsrc [chemsrc.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. thieme.de [thieme.de]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
The Synthesis of 2-Oxa-6-azaspiro[3.3]heptane and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for commonly used motifs like morpholine (B109124), offering potential improvements in metabolic stability, aqueous solubility, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, detailing key experimental protocols and presenting quantitative data to aid in the selection and implementation of synthetic strategies. Furthermore, it explores the biological relevance of this scaffold by visualizing the signaling pathways of drug candidates incorporating this unique heterocyclic system.
Core Synthetic Strategies
Three primary synthetic routes for the construction of the this compound core have been prominently described in the literature: the classical Carreira synthesis involving a tosyl-protected intermediate, an improved and more scalable approach utilizing a benzyl-protected intermediate, and a protecting-group-free method for the synthesis of specific analogs.
The Carreira Synthesis: A Foundational Approach
The seminal synthesis developed by Carreira and colleagues provided the initial access to this compound and remains a fundamental method.[1] This route commences with the commercially available flame retardant, tribromopentaerythritol.
Experimental Workflow: Carreira Synthesis
Detailed Experimental Protocol: Carreira Synthesis of this compound Oxalate Salt [1]
-
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
To a solution of tribromopentaerythritol in an appropriate solvent, add p-toluenesulfonamide and a suitable base (e.g., sodium hydroxide).
-
Heat the reaction mixture to facilitate the cyclization, forming both the oxetane (B1205548) and the N-tosylated azetidine (B1206935) rings.
-
After completion, the reaction is worked up and the crude product is purified, typically by chromatography, to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
-
Step 2: Detosylation of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
Suspend N-tosyl-2-oxa-6-azaspiro[3.3]heptane and magnesium turnings in methanol (B129727).
-
Sonicate the mixture at room temperature for approximately one hour to effect the removal of the tosyl protecting group.[1]
-
The reaction mixture is then filtered to remove magnesium salts. This filtration can be sluggish on a larger scale.[1]
-
-
Step 3: Formation of the Oxalate Salt.
-
Treat the filtrate containing the free base of this compound with a solution of oxalic acid.
-
The resulting precipitate, this compound oxalate salt, is collected by filtration, washed, and dried.
-
Quantitative Data for Carreira Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 1 & 2 | This compound hemioxalate salt | Tribromopentaerythritol | p-Toluenesulfonamide, Mg, Oxalic acid | 81% (5g scale) | [1] |
| 1 & 2 | This compound oxalate salt | Tribromopentaerythritol | p-Toluenesulfonamide, Mg, Oxalic acid | ≤47% (100g scale) | [1] |
Improved Scalable Synthesis via a Benzyl-Protected Intermediate
To address the challenges of scalability associated with the Carreira synthesis, particularly the difficult filtration of magnesium salts, an improved route utilizing an N-benzyl protecting group was developed.[1] This method offers a more robust and large-scale-friendly process.
Experimental Workflow: Improved Scalable Synthesis
Detailed Experimental Protocol: Improved Scalable Synthesis [1]
-
Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
React 3,3-bis(bromomethyl)oxetane with benzylamine in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like DMF.
-
Heat the reaction mixture (e.g., at 80 °C) until the reaction is complete.
-
The product, N-benzyl-2-oxa-6-azaspiro[3.3]heptane, can be isolated and purified.
-
-
Step 2: Catalytic Hydrogenolysis of the N-Benzyl Group.
-
Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol containing a catalytic amount of acetic acid.
-
Add 10% palladium on activated carbon (Pd/C) as the catalyst.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar) and stir until complete conversion is observed.[1]
-
Filter off the catalyst to obtain a solution of the free base of this compound.
-
-
Step 3: Formation of Sulfonate Salts.
-
To the methanolic solution of the free base, add a sulfonic acid such as p-toluenesulfonic acid or camphorsulfonic acid.
-
The resulting sulfonate salt precipitates and can be isolated by filtration. These salts are often more stable, non-hygroscopic, and have better solubility compared to the oxalate salt.[1]
-
Quantitative Data for Improved Scalable Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 2 & 3 | This compound acetate (B1210297) salt | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | Pd/C, H₂, Acetic Acid | 86% (100g scale) | [1] |
Protecting-Group-Free Synthesis of a Key Analog
For the synthesis of specific analogs, a protecting-group-free approach can be highly efficient. A notable example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223.
Experimental Workflow: Protecting-Group-Free Synthesis
Detailed Experimental Protocol: Protecting-Group-Free Synthesis
-
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO).
-
Treat tribromoneopentyl alcohol with sodium hydroxide (B78521) under Schotten-Baumann conditions to facilitate the closure of the oxetane ring.
-
The product, BBMO, is isolated by distillation.
-
-
Step 2: Double N-Alkylation.
-
React 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., sulfolane) in the presence of a base like sodium hydroxide.
-
Heat the reaction mixture (e.g., to 80-100 °C) to promote the double N-alkylation, forming the azetidine ring.
-
The product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is isolated and purified.
-
Quantitative Data for Protecting-Group-Free Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Purity | Reference |
| 1 | 3,3-Bis(bromomethyl)oxetane | Tribromoneopentyl alcohol | NaOH | 72% | >95% | |
| 2 | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 2-Fluoro-4-nitroaniline | BBMO, NaOH | 87% (100g scale) | >99% |
Biological Significance and Signaling Pathways
The this compound motif has been successfully incorporated into several drug candidates, where it serves to modulate the physicochemical and pharmacokinetic properties of the parent molecule. Two prominent examples are AZD1979, a Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, and analogs of PF-06447475, a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.
AZD1979 and the MCHR1 Signaling Pathway
AZD1979 is a selective MCHR1 antagonist that was investigated for the treatment of obesity.[1][2][3][4][5] MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand melanin-concentrating hormone (MCH), signals through both Gαi and Gαq pathways to regulate energy homeostasis and appetite.[1][2][3]
MCHR1 Signaling Pathway and Inhibition by AZD1979
LRRK2 Inhibition in Parkinson's Disease
Analogs of PF-06447475, a potent LRRK2 inhibitor, have been synthesized where the morpholine group is replaced by this compound.[6][7] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, leading to increased kinase activity.[8][9][10] LRRK2 phosphorylates a number of substrates, including Rab GTPases, which are involved in vesicular trafficking. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease.[6][8][9]
LRRK2 Signaling Pathway and Inhibition
Conclusion
The this compound scaffold represents a significant tool in the arsenal (B13267) of medicinal chemists. The synthetic routes outlined in this guide, from the foundational Carreira synthesis to more recent, scalable, and protecting-group-free methodologies, provide a clear pathway for the preparation of this valuable building block and its derivatives. The successful incorporation of this moiety into drug candidates targeting complex diseases like obesity and Parkinson's disease underscores its potential to enhance the properties of bioactive molecules. The detailed experimental protocols and quantitative data herein serve as a practical resource for researchers aiming to leverage the unique structural and chemical properties of this compound in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascent of a Scaffold: An In-depth Technical Guide to Azaspiro[3.3]heptane Compounds
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.3]heptane core, a unique three-dimensional scaffold, has emerged from relative obscurity to become a significant building block in modern medicinal chemistry. Its rigid structure, coupled with favorable physicochemical properties, has positioned it as a valuable bioisostere for common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). This technical guide delves into the discovery, history, synthesis, and application of azaspiro[3.3]heptane compounds, providing a comprehensive resource for researchers in drug discovery and development.
A Historical Perspective: From Curiosity to Core Scaffold
The exploration of spirocyclic systems containing nitrogen dates back to the early 20th century. Early reports on diazaspiro[3.3]heptanes appeared in the 1930s and 1940s, with pioneering work by Govaert, Beyaert, Litherland, and Mann laying the foundational chemistry.[1] For decades, however, these compounds remained largely a niche area of academic interest.
The renaissance of the azaspiro[3.3]heptane scaffold began in the early 21st century, driven by the relentless pursuit of novel chemical space in drug discovery. A pivotal moment came around 2010 when the research group of Erick Carreira and others began to systematically investigate heteroatom-substituted spiro[3.3]heptanes, demonstrating their potential to improve aqueous solubility and metabolic stability compared to their cyclohexane (B81311) analogues.[2] This work highlighted the utility of 2-azaspiro[3.3]heptane as a piperidine mimic, sparking widespread interest in the medicinal chemistry community.[2][3] Since then, the field has expanded rapidly, with the development of synthetic routes to a variety of azaspiro[3.3]heptane isomers and their incorporation into a multitude of biologically active molecules.[4][5]
Synthetic Strategies: Building the Core
The construction of the strained dual-ring system of azaspiro[3.3]heptanes requires specialized synthetic methodologies. Several key strategies have been developed, each with its own advantages and applications.
A prominent method for the synthesis of 1-azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam.[4][6] This approach provides a convergent and efficient route to the core structure.
For 2-azaspiro[3.3]heptanes and their derivatives, multi-step ring construction methods are common. These often involve the initial formation of a substituted cyclobutane (B1203170) ring, followed by the construction of the azetidine (B1206935) ring.[7] An alternative and efficient route utilizes a [2+2] cycloaddition of dichloroketene (B1203229) with an azetidine olefin.
The synthesis of diazaspiro[3.3]heptanes, such as the 2,6-diaza isomer, can be achieved through a practical route involving the reductive amination of a readily available aldehyde, followed by a high-yielding cyclization.[1] This method is amenable to both library synthesis and large-scale production.
dot
Caption: Key synthetic workflows for different azaspiro[3.3]heptane isomers.
Physicochemical Properties and Bioisosteric Relationships
The interest in azaspiro[3.3]heptanes in drug discovery is largely due to their ability to act as bioisosteres of saturated six-membered heterocycles, while offering improved physicochemical properties. The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.
One of the key advantages of this scaffold is the general trend towards lower lipophilicity (logD) and higher aqueous solubility compared to their corresponding piperidine or piperazine analogues.[8] This is counterintuitive, as a carbon atom is added, but can be rationalized by the increased basicity of the nitrogen atom(s) in the strained four-membered rings.
| Compound Class | Parent Heterocycle | Azaspiro[3.3]heptane Analogue | ΔlogD7.4 (approx.) | Key Physicochemical Properties |
| Piperidine Bioisosteres | Piperidine | 2-Azaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity, lower lipophilicity.[8] |
| Piperidine | 1-Azaspiro[3.3]heptane | Favorable | Improved metabolic stability and solubility.[9] | |
| Piperazine Bioisosteres | Piperazine | 2,6-Diazaspiro[3.3]heptane | Favorable | Structural surrogate with improved properties.[2] |
| Morpholine Bioisosteres | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Favorable | Increased hydrophilicity and metabolic stability. |
Note: ΔlogD7.4 values are approximate and can vary depending on the specific substituents on the molecules being compared.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The unique properties of azaspiro[3.3]heptane compounds have led to their exploration as modulators of various biological targets, particularly within G-protein coupled receptors (GPCRs) and kinase signaling pathways.
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Metabotropic glutamate receptors are a class of GPCRs that play crucial roles in synaptic plasticity and are implicated in a range of neurological and psychiatric disorders.[10] Azaspiro[3.3]heptane-containing compounds have been investigated as antagonists of mGluR5, a key target in this family. By blocking the downstream signaling of mGluR5, these compounds can modulate neuronal excitability and have potential therapeutic applications.[11]
dot
Caption: Inhibition of the mGluR5 signaling pathway by an azaspiro[3.3]heptane antagonist.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12][13] Azaspiro[3.3]heptane-based molecules have been incorporated into kinase inhibitors targeting components of this pathway, such as PI3K and mTOR. By inhibiting these kinases, these compounds can block downstream signaling, leading to reduced cancer cell proliferation and survival.
dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an azaspiro[3.3]heptane-based inhibitor.
Key Experimental Protocols
The following are representative experimental protocols for the synthesis of key azaspiro[3.3]heptane intermediates.
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
-
Reactants: (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv), Potassium tert-butoxide (t-BuOK, 1.0 M solution in THF, 1.53 mL, 1.53 mmol, 2.2 equiv).
-
Solvent: Tetrahydrofuran (THF, 1.5 mL).
-
Procedure:
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine in THF, add the t-BuOK solution.
-
Heat the reaction mixture at 70 °C in a sealed tube.
-
After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1 equiv) and continue heating for another hour.
-
Allow the reaction to cool to ambient temperature.
-
Filter the mixture to remove KCl.
-
Evaporate the solvents under reduced pressure to yield the crude product, which can be further purified by chromatography.
-
Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via [2+2] Cycloaddition[14]
-
Reactants: Azetidine olefin, Dichloroacetyl chloride, Triethylamine, Zinc, Acetic acid, Boc anhydride.
-
General Procedure Outline:
-
[2+2] Cycloaddition: React the azetidine olefin with dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine). This reaction should be carefully monitored to maintain the temperature between room temperature and 30 °C to avoid loss of the Boc protecting group.
-
Dechlorination: The crude dichloroketone is then dechlorinated using zinc and acetic acid to yield the desired 2-azaspiro[3.3]heptane core.
-
Purification: The final product is purified by chromatography. This route provides the target compound in three steps with a notable overall yield.
-
Synthesis of 1-Azaspiro[3.3]heptane via β-Lactam Reduction[9]
-
Reactants: Spirocyclic β-lactam (prepared from [2+2] cycloaddition of an endocyclic alkene and Graf's isocyanate), Alane (AlH3).
-
General Procedure Outline:
-
Reduction: The spirocyclic β-lactam is reduced using a solution of alane in a suitable solvent (e.g., THF).
-
Work-up: The reaction is carefully quenched, and the product is extracted and purified. This reduction step is a key transformation to access the 1-azaspiro[3.3]heptane core from the readily available β-lactam intermediate.
-
Future Outlook
The azaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of three-dimensionality, rigidity, and favorable physicochemical properties will continue to drive its incorporation into novel drug candidates. Future research will likely focus on the development of new, more efficient, and stereoselective synthetic routes to access a wider diversity of substituted azaspiro[3.3]heptanes. Furthermore, a deeper understanding of the structure-activity relationships and the impact of this scaffold on ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for its successful application in the development of the next generation of therapeutics. The journey of the azaspiro[3.3]heptane from a chemical curiosity to a cornerstone of modern drug design is a testament to the ongoing innovation in synthetic and medicinal chemistry.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane (CAS: 174-78-7): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxa-6-azaspiro[3.3]heptane, with CAS number 174-78-7, is a saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive bioisostere for commonly used motifs like morpholine (B109124), offering improved physicochemical properties and novel intellectual property space. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, particularly as a key component of inhibitors for signaling pathways crucial in oncology and neurodegenerative diseases.
Physicochemical and Spectroscopic Properties
This compound is a colorless to almost colorless liquid at room temperature.[1][2][3] Its unique structure, containing both an oxetane (B1205548) and an azetidine (B1206935) ring sharing a spirocyclic carbon, imparts distinct properties that are advantageous in drug design. A summary of its key properties is presented in Table 1. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound, confirming its structure.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174-78-7 | [5] |
| Molecular Formula | C₅H₉NO | [5][6] |
| Molecular Weight | 99.13 g/mol | [5] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Boiling Point | 166 °C | [6] |
| Density | 1.12 g/cm³ | [6][7] |
| Flash Point | 51 °C | [6] |
| Refractive Index | 1.4750 to 1.4790 | [6] |
| pKa | 9.73 ± 0.20 (Predicted) | [6] |
| Storage Temperature | 2-8°C (protect from light) | [6][8] |
Synthesis and Experimental Protocols
The synthesis of this compound has been a subject of interest, with efforts focused on developing scalable and efficient routes. An improved synthesis involves the use of more stable and soluble sulfonate salts, overcoming challenges associated with the earlier methods that produced the less soluble oxalate (B1200264) salt.[9][10]
Improved Synthesis via Sulfonate Salts
A notable advancement in the synthesis of this compound involves its isolation as a sulfonic acid salt, which enhances its stability and solubility.[9][10] This method provides a more practical entry to a wider range of chemical transformations.
Experimental Protocol: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane and subsequent debenzylation
-
Step 1: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane. (Details of this initial step are based on precursor synthesis described in the literature and are provided for context).
-
Step 2: Debenzylation to this compound. The debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane is effectively carried out using palladium on activated carbon (10% Pd) under a hydrogen atmosphere.[9] The reaction is best performed at 5 bar hydrogen pressure in methanol (B129727) with a catalytic amount of acetic acid.[9] After stirring for 16 hours, the catalyst is removed by filtration to yield a solution of this compound as its free base.[9]
Formation of Stable Salts
The free base of this compound can be converted to various salts to improve its handling and solubility. While the oxalate salt has been commonly used, sulfonate salts have been shown to be more stable and soluble.[9][10]
Experimental Protocol: Formation of this compound Salts
To a methanolic solution of this compound acetate, 1.1 equivalents of the desired acid (e.g., oxalic acid, camphor (B46023) sulfonic acid) are added at room temperature.[9] For acids like oxalic acid and camphor sulfonic acid, a precipitate forms which can be isolated by filtration.[9] The choice of acid is critical, as some, like HCl, can induce ring-opening of the oxetane moiety.[9]
Applications in Drug Discovery
The rigid spirocyclic nature of this compound provides a well-defined three-dimensional orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. It is particularly valued as a bioisosteric replacement for the morpholine scaffold.[11]
Role as a Morpholine Bioisostere
In drug design, replacing a morpholine ring with this compound can lead to improved metabolic stability and aqueous solubility.[12] This substitution can also provide a novel chemical scaffold, which is advantageous for intellectual property.
Building Block for Kinase Inhibitors
This compound is a key building block in the synthesis of inhibitors for several important protein kinases implicated in disease.[1]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: This compound is utilized in the synthesis of inhibitors targeting EGFR, a key player in various cancers.[1]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: It is also a component of inhibitors for LRRK2, a target for therapeutic intervention in Parkinson's disease.[1]
Intermediate in Antibiotic Synthesis
A derivative of this compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is a crucial intermediate in the synthesis of TBI-223, a drug candidate for the treatment of tuberculosis.[13] A practical and scalable two-step process for this intermediate has been developed.[13]
Signaling Pathways and Therapeutic Targeting
The utility of this compound as a scaffold for kinase inhibitors highlights its importance in targeting key signaling pathways involved in cell proliferation, survival, and neurodegeneration.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and differentiation.[14] Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This triggers downstream cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. Inhibitors incorporating the this compound moiety can block the kinase activity of EGFR, thereby inhibiting these downstream signals.
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant cause of both familial and sporadic Parkinson's disease. The precise signaling pathway of LRRK2 is still under investigation, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Hyperactivation of LRRK2's kinase activity is a key pathogenic event. LRRK2 inhibitors, for which this compound is a valuable building block, aim to reduce this hyperactivation and its downstream pathological consequences.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[8] It may cause skin and serious eye irritation.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[8] It should be stored in a well-ventilated place, away from heat and open flames.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable building block for modern drug discovery. Its unique spirocyclic structure offers a means to improve the physicochemical properties of drug candidates and explore new chemical space. The development of scalable synthetic routes has made this compound more accessible for a wide range of applications, from oncology to neurodegenerative diseases and infectious diseases. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the importance of this compound is expected to increase further.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 174-78-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. lookchem.com [lookchem.com]
- 13. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic organic compound featuring a unique spirocyclic system where an oxetane (B1205548) and an azetidine (B1206935) ring are joined by a single common carbon atom.[1][2] This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry and drug discovery.[3][4] It is often employed as a bioisostere—a structural surrogate—for more common motifs like morpholine (B109124) and piperazine.[3][5] The incorporation of the this compound scaffold can lead to improved physicochemical properties in drug candidates, such as reduced lipophilicity and enhanced metabolic stability, which are crucial for developing effective and safe pharmaceuticals.[2][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its application in drug development workflows.
Physicochemical Properties
The physicochemical properties of this compound have been determined through various experimental and computational methods. These properties are essential for its application in organic synthesis and drug design. The data is summarized in the table below for clarity and ease of comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO | [6][7][8] |
| Molecular Weight | 99.13 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Boiling Point | 165.7–188 °C at 760 mmHg | [6][10] |
| Melting Point | approx. -15 °C | [10] |
| Density | 1.038–1.12 g/cm³ | [1][6][10] |
| pKa (Predicted) | 9.73 ± 0.20 | [1][6] |
| LogP | -0.7 to -0.065 | [6][7][9] |
| Vapor Pressure | 1.85 mmHg at 25°C | [1][6] |
| Flash Point | 51.2 °C | [6][8] |
| Refractive Index | 1.4750 to 1.513 | [1][6] |
| Solubility | Soluble in water, alcohol, and other organic solvents. | [10] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [7] |
Experimental Protocols: Synthesis
The synthesis of this compound has evolved to improve scalability, stability, and yield. The free base can be challenging to handle, thus it is often isolated as a more stable salt, such as an oxalate (B1200264), hydrochloride, or sulfonate salt.[3][11]
This route was one of the earliest methods developed for producing the scaffold.[3]
-
Step 1: Cyclization to form the N-tosylated spiro compound. Tribromopentaerythritol is reacted with p-toluenesulfonamide (B41071) under basic conditions to yield 6-[(4-Methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane.[3][12]
-
Step 2: Deprotection of the tosyl group. The N-tosylated intermediate is treated with magnesium turnings in methanol, and the mixture is sonicated for approximately one hour at room temperature.[3]
-
Step 3: Isolation as Oxalate Salt. Following the deprotection, a sluggish filtration is required to remove the magnesium salts. The filtrate, containing the free base of this compound, is then treated with oxalic acid to precipitate the more stable hemioxalate salt.[3] While effective on a small scale, this method faces challenges with scalability, particularly during the filtration step, leading to reduced yields on larger scales.[3]
To overcome the scalability issues of the tosyl-based method, a more operable process using a benzyl (B1604629) protecting group was developed.[3]
-
Step 1: Formation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane. The synthesis begins with a suitable precursor to form the N-benzylated spirocycle.
-
Step 2: Debenzylation via Hydrogenolysis. The deprotection of the benzyl group is performed using palladium on activated carbon (10% Pd) under a hydrogen atmosphere (5 bar) in methanol, with a catalytic amount of acetic acid. The reaction is stirred for approximately 16 hours.[11]
-
Step 3: Isolation. After the reaction is complete, the catalyst is removed by filtration. The resulting filtrate contains this compound, which can then be converted into a desired salt for improved stability and handling. For instance, adding a sulfonic acid can yield a crystalline, non-hygroscopic, and more soluble product compared to the oxalate salt.[3][11]
A more recent, low-cost, and scalable route has been developed for producing derivatives of the scaffold, which avoids the need for protecting groups. This is exemplified by the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223.[13][14]
-
Step 1: Preparation of the Alkylating Agent. The process starts with tribromoneopentyl alcohol (TBNPA), a commercial flame retardant. TBNPA is treated with sodium hydroxide (B78521) under Schotten-Baumann conditions to form the oxetane ring, yielding 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) after distillation.[13][14]
-
Step 2: Azetidine Ring Formation. The key step involves the direct alkylation of an aniline, such as 2-fluoro-4-nitroaniline, with BBMO. The reaction is facilitated by a base like sodium hydroxide in a solvent such as sulfolane (B150427) at 80°C. This one-step process forms both C-N bonds of the azetidine ring, providing the final product in high yield and purity.[13][14]
Visualization of Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the generalized synthesis workflow and the logical application of this compound in drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 174-78-7 | Benchchem [benchchem.com]
- 3. thieme.de [thieme.de]
- 4. Synthesis of this compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. This compound | 174-78-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
2-Oxa-6-azaspiro[3.3]heptane: A Modern Morpholine Bioisostere for Enhanced Drug Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine (B109124) ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility. However, its susceptibility to oxidative metabolism can lead to challenges in drug development, including the formation of reactive metabolites and rapid clearance. In the quest for more robust drug candidates, 2-oxa-6-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for morpholine, offering a unique three-dimensional structure that can confer significant advantages in terms of metabolic stability, aqueous solubility, and lipophilicity, while often maintaining or even improving biological activity. This technical guide provides a comprehensive overview of this compound as a morpholine bioisostere, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution of a morpholine ring with this compound imparts distinct changes to a molecule's physicochemical profile. The spirocyclic nature of the latter introduces a higher degree of three-dimensionality and rigidity. This structural alteration typically leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa), both of which can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Notably, the this compound moiety has been shown to significantly enhance metabolic stability. For instance, in a comparative study, the replacement of the morpholine in AZD1979 (a Melanin Concentrating Hormone Receptor 1 antagonist) with this compound resulted in a substantial reduction in turnover in human liver microsomes (HLM) and hepatocytes.[1]
Below is a summary of key physicochemical and pharmacokinetic data comparing morpholine-containing compounds with their this compound analogues.
| Compound Pair | Scaffold | logD at pH 7.4 | pKa | Human Liver Microsome Intrinsic Clearance (μL/min/mg) | Permeability (10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, μM) | Reference |
| AZD1979 Analogue | Morpholine | 2.8 | 6.7 | 72 | 48 | 16 | [1] |
| AZD1979 | This compound | 1.6 | 8.2 | 13 | 43 | 22 | [1] |
| Artefenomel Analogue | Morpholine | - | - | - | - | - | [2] |
| Spiro-analogue of Artefenomel | This compound | ΔlogD = -0.6 | ΔpKa = +0.8 | Maintained Potency | - | - | [2] |
Case Studies in Drug Discovery
The strategic replacement of morpholine with this compound has been successfully applied in several drug discovery programs, leading to analogues with improved properties.
Linezolid (B1675486) Analogue: Enhancing Metabolic Stability
Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] A key metabolic liability of linezolid involves oxidation of the morpholine ring. To address this, a this compound analogue was synthesized. This bioisosteric replacement resulted in a more metabolically stable compound that retained potent antibacterial activity against multiple strains, although a decrease in activity was observed against E. coli.[2]
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Linezolid | Streptococcus pneumoniae | 0.5 - 4 | [3] |
| Linezolid | Enterococcus faecalis | 0.5 - 4 | [3] |
| Linezolid | Staphylococcus aureus | 0.5 - 4 | [3] |
| Linezolid Analogue | Multiple Strains | Retained Activity | [2] |
| Linezolid Analogue | E. coli | Decreased Activity | [2] |
Gefitinib (B1684475) Analogue: Modulating Kinase Inhibition
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. An analogue of gefitinib incorporating the this compound moiety was synthesized and evaluated. In this instance, the bioisosteric replacement led to a decrease in potency against EGFR.[2] This highlights that while often beneficial, the substitution is not universally activity-enhancing and must be evaluated on a case-by-case basis.
| Compound | Target | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR (Tyr1173) | 26 | [4] |
| Gefitinib | EGFR (Tyr992) | 57 | [4] |
| Gefitinib Analogue | EGFR | Decreased Potency | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound Salts
The synthesis of this compound can be achieved through various routes, often starting from pentaerythritol (B129877) derivatives. The final product is typically isolated as a salt to improve its stability and handling properties. The oxalate (B1200264) and p-toluenesulfonate (tosylate) salts are common forms.
dot
References
Spectroscopic Profile of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxa-6-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the compound's spectral characteristics.
Executive Summary
This compound is a unique spirocyclic scaffold incorporating both an oxetane (B1205548) and an azetidine (B1206935) ring. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used motifs in drug candidates. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in synthetic chemistry. This guide presents a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.63 | s | 4H | - | H-1, H-3 |
| 3.65 | s | 4H | - | H-5, H-7 |
| 1.83 | br s | 1H | - | NH |
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 78.8 | C-1, C-3 |
| 55.1 | C-5, C-7 |
| 35.8 | C-4 (spiro) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3320 | N-H stretch |
| 2960-2880 | C-H stretch |
| 1110 | C-O-C stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 100.0759 | 100 | [M+H]⁺ |
| 99.0684 | 45 | [M]⁺ |
Ionization Method: Electrospray Ionization (ESI).
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 600 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra were recorded at a frequency of 600 MHz. A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were recorded at a frequency of 151 MHz using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans were averaged to obtain the final spectrum.
-
Data Processing : The raw data were processed using standard Fourier transformation. Phase and baseline corrections were applied to all spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.
-
Sample Preparation : A small amount of the neat liquid sample of this compound was placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 4 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum was presented as transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used for mass analysis.
-
Sample Preparation : A dilute solution of this compound was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate protonation.
-
Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode, and spectra were acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Processing : The acquired mass spectra were analyzed to determine the m/z values of the molecular ion and any significant fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
solubility and stability of 2-Oxa-6-azaspiro[3.3]heptane salts
An In-Depth Technical Guide to the Solubility and Stability of 2-Oxa-6-azaspiro[3.3]heptane Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound salts, a critical building block in modern medicinal chemistry. The unique three-dimensional structure of this spirocycle offers significant advantages in drug design, often serving as a bioisosteric replacement for traditional motifs like morpholine (B109124) and piperazine (B1678402) to improve properties such as metabolic stability and aqueous solubility.[1]
This document details the comparative solubility and stability profiles of various salt forms, with a particular focus on the advantages of sulfonate salts over the more common oxalate (B1200264) salt. Furthermore, it provides detailed experimental protocols for the characterization of these salts, enabling researchers to perform their own assessments.
The selection of an appropriate salt form is a critical step in drug development, directly impacting a compound's bioavailability, manufacturability, and stability. For this compound, the free base is typically isolated and characterized as a salt. While the oxalate salt has been frequently used, studies indicate that sulfonate salts (e.g., tosylate, besylate, camsylate) offer superior solubility and are less hygroscopic.[1][2]
An initial screening of salt formation in methanol (B129727) showed that while the oxalate and camphor (B46023) sulfonate salts readily precipitate, other salts remain in solution, indicating higher solubility.[1] The acetate (B1210297) salt has also been utilized due to its ease of preparation and the ability to remove excess acetic acid by evaporation.[1]
Quantitative Solubility Data
While literature qualitatively describes sulfonate salts as "more soluble," specific quantitative data is not broadly published. The following table is presented as a template for researchers to populate using the experimental protocols outlined in Section 3.0. The values are illustrative examples.
| Salt Form | Counter-ion | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Oxalate | Oxalic Acid | Water (pH 7.4) | 25 | Value TBD | Thermodynamic |
| PBS | 25 | Value TBD | Kinetic | ||
| Acetate | Acetic Acid | Water (pH 7.4) | 25 | Value TBD | Thermodynamic |
| Methanol | 25 | Value TBD | Thermodynamic | ||
| Hydrochloride | Hydrochloric Acid | 0.1 M HCl | 25 | Value TBD | Thermodynamic |
| Tosylate | p-Toluenesulfonic Acid | Water (pH 7.4) | 25 | Value TBD | Thermodynamic |
| PBS | 25 | Value TBD | Kinetic | ||
| Besylate | Benzenesulfonic Acid | Water (pH 7.4) | 25 | Value TBD | Thermodynamic |
| PBS | 25 | Value TBD | Kinetic |
Stability Profile of this compound Salts
The stability of the this compound core is crucial for its application as a pharmaceutical building block. Key stability concerns include hygroscopicity and chemical degradation under stress conditions.
-
Hygroscopicity : The tendency to absorb moisture from the air can affect powder handling, formulation, and chemical stability. Sulfonate salts have been reported to be nonhygroscopic, offering an advantage over other salt forms.[1]
-
Chemical Stability : The oxetane (B1205548) ring within the spirocyclic structure is susceptible to ring-opening under strong acidic conditions. For instance, the use of hydrochloric acid to form the HCl salt has been shown to cause degradation.[1] This highlights the importance of selecting a counter-ion that provides a stable solid form. The acetate salt has been noted as being "bench stable" when stored under a nitrogen atmosphere.[1]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The table below summarizes typical stress conditions and should be populated with experimental results.
| Salt Form | Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Primary Degradants |
| Besylate | 0.1 M HCl | 24 | 60 | Value TBD | Structure TBD |
| 0.1 M NaOH | 24 | 60 | Value TBD | Structure TBD | |
| 3% H₂O₂ | 24 | 25 | Value TBD | Structure TBD | |
| Thermal | 48 | 80 | Value TBD | Structure TBD | |
| Photolytic (ICH Q1B) | 24 | 25 | Value TBD | Structure TBD | |
| Oxalate | 0.1 M HCl | 24 | 60 | Value TBD | Structure TBD |
| 0.1 M NaOH | 24 | 60 | Value TBD | Structure TBD | |
| 3% H₂O₂ | 24 | 25 | Value TBD | Structure TBD |
Role in Drug Discovery Workflow
The selection of a stable and soluble building block like this compound is a foundational step in the drug discovery process. Its properties influence the progression from initial hit identification to lead optimization and candidate selection.
References
Conformational Analysis of the 2-Oxa-6-azaspiro[3.3]heptane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Oxa-6-azaspiro[3.3]heptane motif is a key structural component in modern medicinal chemistry, often employed as a bioisosteric replacement for common saturated heterocycles like morpholine (B109124) and piperidine.[1][2] Its rigid, three-dimensional structure offers a unique scaffold for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[2] This technical guide provides an in-depth analysis of the conformational properties of the this compound ring system, drawing upon available crystallographic data and outlining standard experimental protocols for its characterization.
Core Conformational Features
The defining characteristic of the this compound ring system is its rigid, spirocyclic structure, where an oxetane (B1205548) and an azetidine (B1206935) ring are joined by a common quaternary carbon atom. This arrangement results in a conformation where the two four-membered rings are nearly perpendicular to each other.
A key experimental technique for elucidating the three-dimensional structure of molecules is single-crystal X-ray diffraction. Analysis of derivatives of the this compound system provides valuable insight into the core conformation of the parent ring system. For instance, in the crystal structure of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, the dihedral angle between the azetidine and oxetane rings is reported to be 89.7(1)°.[3] This near-perpendicular orientation is a fundamental and energetically favorable conformational feature of this spirocyclic system.
The inherent strain of the four-membered rings leads to a puckered, non-planar conformation for both the oxetane and azetidine rings. This puckering is a critical aspect of the overall molecular geometry.
Quantitative Structural Data
The following table summarizes key crystallographic data obtained from a derivative, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, which provides a quantitative basis for understanding the geometry of the this compound core.[3]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [3] |
| Space Group | P21/c | [3] |
| Unit Cell Dimensions | ||
| a | 9.484(4) Å | [3] |
| b | 11.033(4) Å | [3] |
| c | 10.419(4) Å | [3] |
| β | 113.186(5)° | [3] |
| Volume | 1002.2(7) Å3 | [3] |
| Dihedral Angle (Azetidine/Oxetane) | 89.7(1)° | [3] |
| Azetidine Ring Puckering (r.m.s. deviation) | 0.021 Å | [3] |
| Oxetane Ring Puckering (r.m.s. deviation) | 0.014 Å | [3] |
Experimental Protocols for Conformational Analysis
A thorough conformational analysis of the this compound ring system and its derivatives typically involves a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented with computational modeling.
X-ray Crystallography
This technique provides precise information about the solid-state conformation of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of the target this compound derivative are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, single crystals of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile were obtained from a dichloromethane (B109758) solution over three days.[3]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, bond angles, and thermal parameters.
References
Methodological & Application
Application Notes and Protocols for 2-Oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-6-azaspiro[3.3]heptane has emerged as a valuable scaffold in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the morpholine (B109124) moiety.[1] Its rigid, three-dimensional structure offers distinct advantages in drug design, influencing key physicochemical and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this scaffold in drug discovery programs. The inherent strain and unique topology of the spirocycle can lead to improved properties such as reduced lipophilicity and modulated basicity, which can be advantageous for optimizing drug candidates.[2]
Physicochemical Properties and Bioisosteric Considerations
The replacement of a morpholine ring with a this compound moiety can significantly alter a compound's properties. A key advantage is the potential to decrease lipophilicity (logD) while increasing basicity (pKa).[2] This counterintuitive effect, despite the addition of a carbon atom, is attributed to the altered geometry of the spirocycle where the heteroatoms are in a gamma (γ) position, reducing inductive electron withdrawal and thereby increasing the nitrogen's basicity.[2]
Data Presentation: Morpholine vs. This compound Analogues
The following tables summarize the quantitative data comparing parent compounds containing a morpholine ring with their this compound-containing analogues.
| Compound Pair | Scaffold | logD7.4 | pKa | Permeability (10-6 cm/s) | hERG Inhibition (IC50, µM) | Reference |
| AZD1979 Precursor (6a) | Morpholine | 2.8 | 6.7 | 16 | >40 | [3] |
| AZD1979 (6b) | This compound | 1.6 | 8.2 | 22 | >40 | [3] |
| Artefenomel (9a) | Morpholine | - | - | - | - | [3] |
| Spiro-analogue (9b) | This compound | ΔlogD7.4 = -0.6 | ΔpKa = +0.8 | - | - | [3] |
| Compound | Target | IC50 (nM) | Reference |
| AZD1979 | MCHR1 | ~12 | [4] |
| PF-06447475 | LRRK2 | 3 | [5] |
Key Applications in Drug Discovery
The this compound scaffold has been successfully incorporated into drug candidates targeting a range of biological targets.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
The MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and body weight.[6] Antagonism of MCHR1 is a promising strategy for the treatment of obesity.[6]
AZD1979 , a potent and selective MCHR1 antagonist, incorporates the this compound moiety.[4] This substitution for a morpholine ring resulted in a favorable physicochemical profile, including reduced lipophilicity and increased permeability, which are desirable properties for a CNS-penetrant drug.[3] AZD1979 demonstrated dose-dependent reductions in body weight in preclinical models.[4]
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the coupling of Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, decreasing cAMP levels, while the Gαq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium. MCHR1 antagonists like AZD1979 block these signaling cascades.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease, leading to hyperactive kinase activity.[7] Therefore, inhibitors of LRRK2 are being pursued as a potential therapeutic strategy.[7] The this compound scaffold has been incorporated into LRRK2 inhibitors, such as analogues of PF-06447475.[3][5] While the direct replacement in this specific case led to a loss of potency, the scaffold remains an important option for modulating physicochemical properties in this chemical space.[3]
LRRK2 is a complex protein with both kinase and GTPase domains. Its hyperactivity leads to the abnormal phosphorylation of various substrates, including Rab GTPases, which disrupts cellular signaling pathways and contributes to neuronal damage. LRRK2 inhibitors block the kinase activity, aiming to restore normal cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Functionalization of 2-Oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-functionalization of 2-Oxa-6-azaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry. The unique three-dimensional structure of this spirocycle makes it an attractive bioisostere for commonly used motifs like morpholine. These protocols cover a range of essential transformations, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, to facilitate the synthesis of diverse compound libraries for drug discovery and development.
Overview of N-Functionalization Methods
The secondary amine of this compound is amenable to a variety of functionalization reactions. The choice of method will depend on the desired substituent and the overall synthetic strategy. Common approaches include:
-
N-Alkylation: Introduction of alkyl groups can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
-
N-Arylation: The formation of a carbon-nitrogen bond with an aryl group is typically accomplished using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling.
-
N-Acylation: Amides are readily formed by reacting the amine with acyl chlorides or anhydrides in the presence of a base.
-
N-Sulfonylation: Sulfonamides can be synthesized by treating the amine with a sulfonyl chloride.
Data Presentation: Comparison of N-Functionalization Methods
The following table summarizes various N-functionalization reactions for this compound, providing a comparative overview of reaction conditions and reported yields.
| Reaction Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Arylation | 4-Fluorobenzonitrile (B33359) | - | DMSO | Reflux | 5 | Not Reported |
| N-Arylation | 2-Fluoro-4-nitroaniline (B181687), 3,3-bis(bromomethyl)oxetane (B1265868) | NaOH | Sulfolane | 80 | 3 | 87 |
| N-Alkylation (General) | Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile | RT - Reflux | Varies | Good to Excellent |
| Reductive Amination (General) | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid | Dichloroethane | RT | 12-24 | Good to Excellent |
| N-Acylation (General) | Acyl Chloride/Anhydride | Triethylamine | Dichloromethane (B109758) | 0 - RT | 1-4 | High |
| N-Sulfonylation (General) | Sulfonyl Chloride | Pyridine | Dichloromethane | 0 - RT | 2-6 | High |
Experimental Protocols
Detailed methodologies for key N-functionalization reactions are provided below.
Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.[1]
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) and 4-fluorobenzonitrile (1.0 eq) in DMSO.
-
Heat the solution to reflux for 5 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and remove the solvent under reduced pressure to yield the product.
Protocol 2: N-Arylation via Double N-Alkylation
This protocol details a scalable synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[2]
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfolane
Procedure:
-
Prepare a solution of 3,3-bis(bromomethyl)oxetane in sulfolane.
-
In a separate vessel, prepare a solution of 2-fluoro-4-nitroaniline in sulfolane.
-
To a reaction vessel containing sulfolane, add the sodium hydroxide.
-
Heat the reaction mixture to 80°C.
-
Slowly and simultaneously add the solutions of 3,3-bis(bromomethyl)oxetane and 2-fluoro-4-nitroaniline to the heated reaction mixture over a period of 3 hours.
-
Maintain the reaction at 80°C for an additional hour after the addition is complete.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Isolate the solid product by filtration.
Protocol 3: General N-Alkylation with Alkyl Halides
This is a general and straightforward method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl bromide or iodide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 4: General Reductive Amination
This protocol is useful for introducing a variety of alkyl groups using aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloroethane (DCE)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in dichloroethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-functionalization of this compound.
Caption: Comparison of catalytic cycles for N-arylation.
References
The Rising Star in Scaffolding: Applications of 2-Oxa-6-azaspiro[3.3]heptane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that enhance the physicochemical and pharmacological properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a promising and versatile building block, offering significant advantages as a bioisosteric replacement for common saturated heterocycles like morpholine (B109124) and piperidine. Its rigid, three-dimensional structure imparts improved aqueous solubility, metabolic stability, and can lead to enhanced target selectivity, making it an attractive scaffold for the development of next-generation therapeutics.
Application Notes
The primary application of this compound in drug discovery lies in its role as a superior bioisostere for the morpholine ring.[1] By replacing the flexible morpholine moiety with the constrained spirocyclic system, medicinal chemists can favorably modulate key drug-like properties. This strategic substitution often leads to a reduction in lipophilicity (logD) and an increase in aqueous solubility, crucial parameters for improving oral bioavailability and reducing off-target effects.[2][3] Furthermore, the unique geometry of the spirocycle can orient substituents in novel vectors, potentially leading to improved binding affinity and selectivity for the biological target.
The utility of this scaffold is exemplified in the development of AZD1979 , a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for the treatment of obesity.[4][5][6] The incorporation of the this compound moiety in AZD1979 resulted in a compound with a favorable pharmacokinetic profile.[4][5][6][7]
Beyond MCHR1, the this compound scaffold has been explored in the design of inhibitors for other important drug targets, including:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Analogues of the EGFR inhibitor gefitinib (B1684475) incorporating the this compound moiety have been synthesized and evaluated.[3][8]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): This scaffold has been incorporated into inhibitors of LRRK2, a kinase implicated in Parkinson's disease.[3][8]
The synthesis of this compound has been a subject of significant research, with scalable routes developed to produce it as a stable, crystalline, and soluble sulfonate or oxalate (B1200264) salt, making it readily available for use in medicinal chemistry programs.[8][9][10][11][12]
Physicochemical and Pharmacological Data Summary
The following tables summarize the quantitative data comparing compounds containing the this compound scaffold with their morpholine analogues.
| Compound/Analogue | Scaffold | Target | IC50 (nM) | logD @ pH 7.4 | pKa | Reference |
| AZD1979 | This compound | MCHR1 | 12 | 1.6 | 8.2 | [3][13] |
| Morpholine Analogue of AZD1979 | Morpholine | MCHR1 | - | 2.8 | 6.7 | [3] |
| Gefitinib Analogue | This compound | EGFR | - | - | - | [3] |
| LRRK2 Inhibitor Analogue | This compound | LRRK2 | - | - | - | [3] |
Note: Specific IC50 and physicochemical data for the gefitinib and LRRK2 inhibitor analogues containing the this compound scaffold were not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound-containing compounds.
Protocol 1: Synthesis of this compound Oxalate Salt
This protocol is based on the method described by Carreira and coworkers.
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
Magnesium turnings
-
Dry methanol
-
Oxalic acid
-
Diethyl ether
Procedure:
-
Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane:
-
To a solution of p-toluenesulfonamide in dry DMF, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in dry DMF dropwise.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
-
Detosylation and Salt Formation:
-
Suspend N-tosyl-2-oxa-6-azaspiro[3.3]heptane and magnesium turnings in dry methanol.
-
Sonicate the mixture at room temperature for 1 hour.
-
Filter the reaction mixture to remove magnesium salts and wash the solid with methanol.
-
To the filtrate, add a solution of oxalic acid in methanol.
-
Stir the mixture for 30 minutes to allow for salt precipitation.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound oxalate salt as a white solid.[14]
-
Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay.[15]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound-containing test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.
-
Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Add 2 µL of the master mix to each well.
-
Initiate the reaction by adding 2 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][15]
-
Protocol 3: In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol utilizes [γ-³²P]ATP to measure kinase activity.
Materials:
-
Recombinant human LRRK2 protein
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)
-
10 mM ATP solution
-
20 mM MgCl₂
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphor screen
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare a 20 µL reaction volume by adding kinase assay buffer to the recombinant LRRK2 protein.
-
Add the this compound-containing test compound at the desired concentration.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 5 µL of a kinase reaction mixture containing 10 mM ATP, 20 mM MgCl₂, 2.5 µg MBP, and 0.5 µCi [γ-³²P]ATP.
-
Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[9][16]
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Detection and Analysis:
Protocol 4: MCHR1 Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound to the MCHR1 receptor.[2][18][19]
Materials:
-
Cell membranes prepared from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells)
-
[¹²⁵I]-MCH (Radioligand)
-
Unlabeled MCH (for non-specific binding determination)
-
This compound-containing test compound
-
Assay buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Add 50 µL of assay buffer to the total binding wells.
-
Add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM) to the non-specific binding wells.
-
Add 50 µL of the serial dilutions of the test compound to the respective wells.
-
Add 50 µL of [¹²⁵I]-MCH at a concentration at or below its Kd to all wells.
-
Add 100 µL of the MCHR1 membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Terminate the binding by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound at each concentration.
-
Plot the percent displacement against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.[18][19]
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Bioisosteric replacement of morpholine with this compound.
Caption: General synthetic workflow for incorporating the spirocycle into a molecule.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: MCHR1 signaling cascade and its antagonism by compounds like AZD1979.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gup.ub.gu.se [gup.ub.gu.se]
- 7. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
- 9. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthesis of this compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. lookchem.com [lookchem.com]
- 13. AZD1979 | MCHR1(GPR24) inhibitor | Weight loss | TargetMol [targetmol.com]
- 14. mdpi.com [mdpi.com]
- 15. promega.com [promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives for DNA-Encoded Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of 2-Oxa-6-azaspiro[3.3]heptane derivatives for the construction of DNA-Encoded Libraries (DEL). This unique spirocyclic scaffold offers a valuable three-dimensional architecture, serving as a bioisostere for morpholine (B109124) and piperidine, with the potential to improve physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[1][2][3]
Introduction
This compound is a strained heterocyclic building block that has garnered significant interest in medicinal chemistry.[4] Its rigid structure provides predictable exit vectors for substituent placement, making it an attractive scaffold for exploring chemical space in drug discovery.[5][6] The incorporation of this motif has been shown to lower the lipophilicity (logD7.4) of molecules compared to traditional heterocycles like morpholine, a desirable trait for improving drug-like properties. This scaffold has been utilized in the development of inhibitors for various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in cancer and Parkinson's disease, respectively.[7]
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound and a Key Derivative
| Step | Product | Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| 1. Oxetane Ring Formation | 3,3-bis(bromomethyl)oxetane (B1265868) | Tribromoneopentyl alcohol (TBNPA) | Sodium hydroxide (B78521) (Schotten-Baumann conditions) | 72% | >95% | [8][9] |
| 2. Azetidine Ring Formation and N-Arylation (Protecting-Group-Free) | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 3,3-bis(bromomethyl)oxetane & 2-fluoro-4-nitroaniline | Sodium hydroxide, Sulfolane, 100 °C | 87% | >99% | [8][9] |
| 3. Synthesis of N-tosylated this compound | N-tosyl-2-oxa-6-azaspiro[3.3]heptane | Tribromopentaerythritol & p-toluenesulfonamide | Basic conditions | - | - | [1] |
| 4. Deprotection to this compound hemioxalate salt | This compound hemioxalate | N-tosyl-2-oxa-6-azaspiro[3.3]heptane | Magnesium turnings in methanol, followed by oxalic acid | 81% | - | [1] |
| 5. N-Benzylation and subsequent debenzylation to this compound (3 steps from N-benzyl derivative) | This compound | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | H2 (4 bar), Pd/C, Methanol, Acetic acid | 55% | - | [1] |
Experimental Protocols
Protocol 1: Scalable, Protecting-Group-Free Synthesis of a this compound Derivative
This protocol describes a two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate that can be further elaborated.[8][9]
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent, add a solution of sodium hydroxide.
-
Stir the reaction mixture vigorously at room temperature, maintaining the temperature as needed (e.g., with a water bath).
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, perform a liquid-liquid extraction to isolate the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane as a colorless liquid.
Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
-
In a reaction vessel, combine 3,3-bis(bromomethyl)oxetane, 2-fluoro-4-nitroaniline, and a suitable base (e.g., sodium hydroxide) in a high-boiling polar aprotic solvent such as sulfolane.
-
Heat the mixture with stirring to the specified temperature (e.g., 100 °C) for the required duration (e.g., 16 hours).
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the title compound with high purity.
Protocol 2: On-DNA Derivatization of this compound for DEL Synthesis
This protocol outlines a general procedure for coupling carboxylic acid building blocks to the this compound scaffold attached to a DNA oligonucleotide. This is a crucial step in the "split-and-pool" synthesis of a DNA-encoded library.
Materials:
-
DNA-conjugated this compound (prepared by reacting the free amine of the scaffold with a DNA oligonucleotide functionalized with a reactive handle, e.g., an NHS ester).
-
Carboxylic acid building blocks.
-
Peptide coupling reagents (e.g., HATU, HBTU).
-
Organic base (e.g., DIPEA).
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Organic co-solvent (e.g., DMSO, DMF).
Procedure:
-
To a solution of the DNA-conjugated this compound in the reaction buffer, add a solution of the carboxylic acid building block in the organic co-solvent.
-
Add the peptide coupling reagent and the organic base to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Quench the reaction by adding a suitable quenching agent.
-
Purify the DNA-conjugated product using methods compatible with DNA, such as ethanol (B145695) precipitation or size-exclusion chromatography, to remove unreacted building blocks and reagents.
-
Verify the successful coupling reaction using techniques like mass spectrometry (e.g., LC-MS) of a small-scale reaction with a non-DNA-tagged scaffold or by cleaving the small molecule from the DNA for analysis.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: LRRK2 Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: DEL Synthesis and Screening Workflow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. mdpi.com [mdpi.com]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of 2-Oxa-6-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on scalable and reproducible procedures reported in the scientific literature.
Introduction
This compound has garnered significant interest as a bioisostere for the morpholine (B109124) moiety in drug candidates, offering improved physicochemical properties.[1][2] This protocol outlines a robust synthesis suitable for producing gram quantities of the target compound, focusing on a route that offers advantages in scalability and product isolation. The synthesis commences from the readily available tribromoneopentyl alcohol and proceeds through a benzyl-protected intermediate, culminating in the isolation of this compound as a stable salt.
Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Tribromoneopentyl alcohol | 324.88 | 1.0 | (User Defined) | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 189.25 | (Calculated) | (Experimental) | (Reported up to ~85%) |
| 2 | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 189.25 | 1.0 | (From Step 1) | This compound | 99.13 | (Calculated) | (Experimental) | (High conversion) |
| 3 | This compound | 99.13 | 1.0 | (From Step 2) | This compound Acetate (B1210297) Salt | 159.18 | (Calculated) | (Experimental) | (Reported up to 86%) |
Experimental Protocols
Materials and Equipment
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide
-
Toluene
-
Palladium on activated carbon (10% Pd)
-
Acetic acid
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
This procedure involves the cyclization of tribromoneopentyl alcohol with benzylamine to form the N-benzyl protected intermediate.
-
To a solution of tribromoneopentyl alcohol in toluene, add sodium hydroxide.
-
Add benzylamine to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
The crude product can be purified by column chromatography or by precipitation as its HCl salt.[3]
Debenzylation to form this compound
The removal of the benzyl (B1604629) protecting group is achieved through catalytic hydrogenation.[3]
-
Dissolve N-Benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on activated carbon.
-
Add a catalytic amount of acetic acid.[3]
-
Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir the reaction mixture at room temperature for 16 hours or until complete conversion is observed.[3]
-
Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
The filtrate contains the free base of this compound.
Isolation as the Acetate Salt
The free base is often isolated as a more stable salt. The acetate salt is a bench-stable solid.[3]
-
To the methanolic solution of this compound, add one equivalent of acetic acid.
-
Concentrate the solution under reduced pressure.
-
Triturate the resulting residue with methyl tert-butyl ether (MTBE) to induce precipitation.
-
Collect the solid by filtration, wash with MTBE, and dry under vacuum to yield this compound acetate salt as a stable solid.[3] On a 100g scale, this method has been reported to yield the acetate salt in 86% yield.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the gram-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: 2-Oxa-6-azaspiro[3.3]heptane as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is paramount. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable building block in drug discovery, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure and favorable properties make it an attractive bioisosteric replacement for common motifs like morpholine (B109124) and piperazine (B1678402). This document provides detailed application notes and protocols for leveraging this unique scaffold in the development of next-generation kinase inhibitors.
The primary advantage of incorporating the this compound scaffold lies in its ability to reduce lipophilicity and enhance metabolic stability, key determinants of a drug candidate's success.[1] Its spirocyclic nature introduces a higher fraction of sp³-hybridized carbons, moving away from the "flatland" of aromatic systems and toward more complex, three-dimensional structures that can lead to improved target engagement and selectivity.
Physicochemical Properties and Advantages
The substitution of a morpholine or piperazine ring with this compound can significantly impact a molecule's drug-like properties.
| Property | Observation | Reference |
| Lipophilicity (logD) | Generally lower compared to morpholine analogues, leading to improved aqueous solubility. | [2] |
| Metabolic Stability | Increased resistance to oxidative metabolism compared to traditional cyclic amines. | [3] |
| Aqueous Solubility | Generally higher than cyclohexane (B81311) analogues. | [3] |
| Three-Dimensionality | Increased Fsp³ character, which can improve binding affinity and selectivity. | [4] |
Application in Kinase Inhibitor Design: A Case Study
While the direct incorporation of this compound into highly potent, clinically advanced kinase inhibitors is an evolving area of research, its application has been explored in the context of several important kinase targets. One notable example is its use as a bioisostere in an analogue of a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.
Mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making it a significant therapeutic target.[5] In a study exploring bioisosteric replacements for the morpholine group in the LRRK2 inhibitor PF-06447475, an analogue incorporating the this compound moiety was synthesized.[2] Although this specific analogue showed a significant loss of potency, the study highlighted the scaffold's ability to reduce lipophilicity.[2] This provides a valuable starting point for further optimization, where the scaffold's vector orientations can be systematically explored to regain and enhance binding affinity.
Signaling Pathway of LRRK2
Caption: LRRK2 signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. An improved and scalable synthesis often involves the use of a suitable protecting group, followed by deprotection to yield the free base or a stable salt.[1] The following is a generalized protocol based on reported methods.
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Protocol: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tribromopentaerythritol and benzylamine (B48309) in a suitable solvent such as toluene.
-
Reagent Addition: Add a base, for example, potassium carbonate, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
Protocol: Deprotection to this compound
-
Reaction Setup: Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like methanol (B129727) or ethanol (B145695) in a hydrogenation vessel.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate containing the free base can be used directly or concentrated. For long-term storage, it is advisable to form a stable salt by adding an acid such as oxalic acid or a sulfonic acid, which will precipitate the corresponding salt.[1]
General Protocol for Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a this compound-containing compound against a target kinase. Specific conditions will need to be optimized for each kinase-inhibitor pair.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In a microplate, add the kinase enzyme in an appropriate assay buffer.
-
Inhibitor Incubation: Add the diluted test compound or DMSO (for control wells) to the wells containing the kinase and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Use a fluorescently labeled substrate and detect the phosphorylated product.
-
Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a compelling building block for the design of novel kinase inhibitors. Its unique three-dimensional structure and advantageous physicochemical properties offer a promising strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. While further exploration is needed to fully realize its potential in creating highly potent and selective kinase inhibitors, the foundational knowledge and protocols outlined in these application notes provide a solid starting point for researchers in the field. The continued investigation into the structure-activity relationships of kinase inhibitors incorporating this scaffold is anticipated to yield novel and effective therapeutic agents.
References
- 1. thieme.de [thieme.de]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-(Substituted-phenyl)-2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxa-6-azaspiro[3.3]heptane motif is a valuable bioisostere for morpholine (B109124) in medicinal chemistry, offering improved physicochemical properties such as increased aqueous solubility and metabolic stability. This document provides detailed protocols for a scalable, protecting-group-free synthesis of 6-(substituted-phenyl)-2-oxa-6-azaspiro[3.3]heptane derivatives, which are key intermediates in the development of novel therapeutics. The described route is cost-effective and has been successfully demonstrated on a multigram scale.
Synthesis Overview
The presented scalable synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), from a commercially available starting material. The second, and key bond-forming step, is the construction of the azetidine (B1206935) ring via a hydroxide-facilitated alkylation of a substituted aniline (B41778) with BBMO.[1][2][3][4] This approach circumvents the need for protecting groups and avoids the formation of unstable oxalate (B1200264) salts, which were drawbacks of previous synthetic routes.[1][2]
Experimental Protocols
Part 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This protocol is optimized from a known procedure and utilizes a commercially available flame retardant, tribromoneopentyl alcohol (TBNPA), as the starting material.
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Solvent (e.g., appropriate for Schotten-Baumann conditions)
Procedure:
-
Under Schotten-Baumann conditions, treat tribromoneopentyl alcohol with sodium hydroxide to facilitate the closure of the oxetane (B1205548) ring.[1][2][3]
-
After the reaction is complete, the product, 3,3-bis(bromomethyl)oxetane, is recovered by distillation.[1][2][3]
Expected Outcome: This optimized procedure yields 3,3-bis(bromomethyl)oxetane in approximately 72% yield with a purity of over 95%.[1][2][3]
Part 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This key step involves the formation of the azetidine ring through a hydroxide-facilitated alkylation.
Materials:
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Acetone)
-
Phase-transfer catalyst (optional, e.g., TBAI)
-
Potassium Iodide (KI) (optional)
Optimized Reaction Conditions:
-
Reactants: 2-fluoro-4-nitroaniline (1 equivalent), 3,3-bis(bromomethyl)oxetane (1.2 equivalents)
-
Base: Sodium hydroxide (2.5 equivalents, delivered as a 50 wt % aqueous solution)
-
Solvent: Acetone
-
Temperature: Varies, optimization may be required (e.g., heated for 16 hours)
-
Additives: In some cases, the addition of KI (0.1 equivalents) or TBAI (0.1 equivalents) can act as an activated alkylating species.[1][3]
Procedure:
-
In a suitable reaction vessel, combine the substituted aniline, 3,3-bis(bromomethyl)oxetane, and the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture with stirring for a specified period (e.g., 16 hours).
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC.
-
Upon completion, the product is isolated and purified.
Scale-up and Yield: This reaction has been successfully demonstrated on a 100 g scale, yielding an isolated yield of 87% with a final product purity of >99%.[1][2][3]
Data Presentation
Table 1: Summary of Yields and Purity for Key Synthesis Steps
| Step | Product | Starting Material | Scale | Yield (%) | Purity (%) | Reference |
| 1. Oxetane Formation | 3,3-bis(bromomethyl)oxetane (BBMO) | Tribromoneopentyl alcohol (TBNPA) | - | 72 | >95 | [1][2][3] |
| 2. Azetidine Ring Formation | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 2-Fluoro-4-nitroaniline and BBMO | 100 g | 87 | >99 | [1][2][3] |
Alternative and Complementary Procedures
Buchwald-Hartwig Amination
For the synthesis of various 6-(substituted-phenyl)-2-oxa-6-azaspiro[3.3]heptane derivatives, the Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond between the spirocyclic amine and an aryl halide or sulfonate.[5][6] This palladium-catalyzed cross-coupling reaction is particularly useful when traditional nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl coupling partner.[5]
General Reaction Components:
-
Amine: this compound (or its salt)
-
Aryl/Heteroaryl Coupling Partner: Aryl halide (e.g., bromide, iodide) or sulfonate (e.g., triflate, tosylate)
-
Catalyst: A palladium source (e.g., Pd(OAc)2, Pd2(dba)3)
-
Ligand: Typically a phosphine (B1218219) ligand (e.g., X-Phos, BINAP, DPEPhos)
-
Base: A non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3)
-
Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)
The choice of catalyst, ligand, and base is crucial for the success of the reaction and often requires optimization for specific substrates.
Synthesis and Handling of this compound Salts
The parent amine, this compound, is often prepared and isolated as a salt. While the oxalate salt has been traditionally used, it can be challenging to handle on a large scale due to issues with filtration and product loss.[7] An improved method involves the isolation of the amine as a sulfonate salt, which is more stable and soluble.[7][8][9] Alternatively, the acetate (B1210297) salt can be prepared, which allows for easier characterization by 1H NMR.[7]
Table 2: Comparison of this compound Salts
| Salt Type | Advantages | Disadvantages | Reference |
| Oxalate | Crystalline solid | Sluggish filtration, product loss on scale-up | [7] |
| Sulfonate | More stable, more soluble, crystalline | - | [7][8] |
| Acetate | Allows for 1H NMR characterization, good yield | - | [7] |
Visualizations
Synthesis Workflow
Caption: Scalable two-step synthesis of 6-(substituted-phenyl)-2-oxa-6-azaspiro[3.3]heptane.
Logical Relationship of Synthesis Approaches
Caption: Overview of synthetic strategies for 6-(aryl)-2-oxa-6-azaspiro[3.3]heptane derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciprofiles.com [sciprofiles.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. thieme.de [thieme.de]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis of this compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for Incorporating 2-Oxa-6-azaspiro[3.3]heptane into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. The 2-Oxa-6-azaspiro[3.3]heptane motif, a rigid bicyclic structure, has emerged as a valuable building block for this purpose. Its unique spirocyclic nature imparts significant conformational rigidity, which can lead to peptides with improved metabolic stability, enhanced binding affinity for their biological targets, and favorable physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of a this compound-derived amino acid and its incorporation into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS).
Key Advantages of Incorporating this compound Amino Acids
-
Conformational Rigidity: The spirocyclic backbone restricts the phi (φ) and psi (ψ) dihedral angles, leading to a more defined peptide conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Proteolytic Stability: The non-natural, sterically hindered structure of the this compound moiety can render adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1][2]
-
Improved Physicochemical Properties: As a bioisostere for motifs like morpholine, the this compound scaffold can be utilized to modulate properties such as solubility and lipophilicity.
-
Novel Chemical Space: The introduction of this unique spirocyclic amino acid allows for the exploration of novel peptide structures and the development of peptidomimetics with unique biological activities.[3][4]
Data Presentation: Expected Impact on Peptide Properties
While specific quantitative data for peptides incorporating a this compound amino acid is not yet extensively published, the following table summarizes the expected outcomes based on studies of other sterically hindered and conformationally constrained amino acids. Researchers should use the protocols provided herein to generate data for their specific peptide sequences.
| Parameter | Conventional Peptide | Peptide with this compound Amino Acid | Analytical Method |
| Coupling Efficiency | >99% | Potentially lower; may require optimized conditions (e.g., double coupling, microwave) | HPLC analysis of crude peptide |
| Proteolytic Stability (t½ in plasma) | Minutes to hours | Expected to be significantly longer | LC-MS based enzymatic degradation assay |
| Conformational Flexibility | High | Reduced; well-defined secondary structure | NMR Spectroscopy, Circular Dichroism (CD) |
| Binding Affinity (Kd) | Variable | Potentially higher due to conformational pre-organization | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Biological Activity (IC50/EC50) | Variable | Dependent on target; conformational rigidity can enhance or decrease activity | In vitro/in vivo bioassays |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-6-amino-2-oxaspiro[3.3]heptane-6-carboxylic Acid
This protocol is a proposed synthetic route based on established methods for similar spirocyclic amino acids.
Workflow Diagram:
References
- 1. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Oxa-6-azaspiro[3.3]heptane in the Development of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The clinical success of inhibitors like olaparib (B1684210) has spurred the development of next-generation agents with improved potency, selectivity, and pharmacokinetic profiles. A key strategy in medicinal chemistry to enhance drug-like properties is the incorporation of novel scaffolds that can modulate physicochemical properties and target engagement. One such scaffold of growing interest is the 2-oxa-6-azaspiro[3.3]heptane moiety. This spirocyclic system, a bioisostere of commonly used fragments like piperazine (B1678402) and morpholine, offers a unique three-dimensional structure that can improve aqueous solubility, metabolic stability, and binding affinity.[1][2][3]
These application notes provide a comprehensive overview of the rationale and practical considerations for incorporating the this compound scaffold into PARP inhibitors, using an olaparib analogue as a case study. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to guide researchers in this promising area of drug discovery.
Rationale for Incorporating this compound
The this compound scaffold offers several advantages in the design of PARP inhibitors:
-
Improved Physicochemical Properties: The spirocyclic nature of this moiety can lead to a lower lipophilicity (logD) compared to more traditional cyclic amines, which can be advantageous for improving solubility and reducing off-target effects.[2]
-
Enhanced Target Engagement: The rigid, three-dimensional structure of the spirocycle can provide a more defined orientation of substituents, potentially leading to optimized interactions within the PARP active site.
-
Metabolic Stability: The replacement of more metabolically labile groups with the spirocyclic core can enhance the metabolic stability of the resulting inhibitor.[3]
-
Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique pharmacological profiles.
Signaling Pathway and Mechanism of Action
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
PARP inhibitors, including those incorporating the this compound moiety, exert their anticancer effects through a mechanism known as "synthetic lethality." In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into highly cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.
Below is a diagram illustrating the PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
The incorporation of the this compound moiety into the olaparib scaffold has been shown to yield potent PARP1 inhibitors. Below is a table summarizing the PARP1 inhibitory activity of an olaparib analogue containing this spirocycle, along with related analogues for SAR comparison.
| Compound ID | R-group (Modification on Olaparib Core) | PARP-1 IC50 (nM) | Reference |
| 10b | This compound | 24.9 | [1] |
| 10a | 2-Azaspiro[3.3]heptane | 33.9 | [1] |
| Olaparib | Piperazine with cyclopropanecarbonyl | ~5 | [4] |
| 12a | 2,6-Diazaspiro[3.3]heptane | 65.4 | [1] |
| 10e | 2,7-Diazaspiro[3.5]nonane | 12.6 | [1] |
Analysis of Structure-Activity Relationship:
-
The data indicates that replacing the piperazine ring of olaparib with the this compound moiety (Compound 10b ) results in a potent PARP1 inhibitor with an IC50 of 24.9 nM.[1]
-
Comparison with the non-oxygenated analogue, 2-azaspiro[3.3]heptane (Compound 10a , IC50 = 33.9 nM), suggests that the introduction of the oxygen atom in the spirocyclic ring is well-tolerated and may slightly improve potency.[1]
-
While still potent, these spirocyclic analogues exhibit a modest decrease in potency compared to the parent drug, olaparib. This suggests that the specific interactions of the cyclopropanecarbonyl group on the piperazine in olaparib are highly optimized for PARP1 binding.
-
The larger spirocyclic system in Compound 10e (2,7-diazaspiro[3.5]nonane) shows a slightly improved potency compared to the [3.3] systems, indicating that the size and conformation of the spirocycle can influence binding affinity.[1]
Experimental Protocols
Synthesis of 4-(4-Fluoro-3-(this compound-6-carbonyl)benzyl)phthalazin-1(2H)-one (Compound 10b)
This protocol describes the synthesis of a representative PARP inhibitor incorporating the this compound scaffold via amide bond formation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and evaluation of PARP inhibitors.
Materials:
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
This compound (or its salt)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product as a white solid.[1]
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the IC50 value of a test compound against PARP1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, catalyzed by PARP1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., Compound 10b) and a known PARP inhibitor (e.g., Olaparib) as a positive control
-
PARP Assay Buffer
-
Blocking Buffer
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in PARP Assay Buffer.
-
Add the diluted compounds to the wells of the histone-coated plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.
-
Add the master mix to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
Add a solution of Streptavidin-HRP in Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Activity Assay (Western Blot)
This protocol assesses the ability of a test compound to inhibit PARP activity in a cellular context by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436 or Capan-1)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the BRCA-deficient cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
To induce PARP activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂) for the last 10 minutes of the compound incubation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the dose-dependent inhibition of PAR formation by the test compound.
Conclusion
The this compound scaffold represents a valuable building block for the development of novel PARP inhibitors. Its unique structural and physicochemical properties can be leveraged to design next-generation therapeutics with potentially improved pharmacological profiles. The protocols and data presented in these application notes provide a framework for researchers to synthesize and evaluate PARP inhibitors incorporating this promising spirocyclic moiety, contributing to the advancement of targeted cancer therapies.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 4. a2bchem.com [a2bchem.com]
Application Notes and Protocols: Reactions of 2-Oxa-6-azaspiro[3.3]heptane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a unique and increasingly popular saturated heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers an attractive alternative to commonly used motifs like morpholine (B109124) and piperazine. As a bioisostere, it can significantly influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, thereby improving its drug-like characteristics. The secondary amine of this compound provides a convenient handle for derivatization through reactions with various electrophiles. These reactions, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination, allow for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
These application notes provide an overview of common reactions of this compound with different classes of electrophiles, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
General Reaction Workflow
The derivatization of this compound typically follows a straightforward workflow, starting from the free base or a salt form of the scaffold. The general steps are outlined below.
Caption: General workflow for the reaction of this compound with electrophiles.
Summary of Reactions and Quantitative Data
The following table summarizes the reaction of this compound with various electrophiles, providing key quantitative data for easy comparison.
| Reaction Type | Electrophile | Product | Solvent | Base/Reagent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Acylation | Acetic anhydride (B1165640) | N-Acetyl-N-[5-bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]acetamide | Acetic anhydride | - | 2 | 100 | - | [1] |
| N-Sulfonylation | p-Toluenesulfonamide | 6-[(4-Methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | Ethanol | KOH | 96 | Reflux | - | [2] |
| N-Arylation | 4-Fluorobenzonitrile (B33359) | 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)benzonitrile | DMSO | - | 5 | Reflux | - | [3] |
| N-Alkylation | 3,3-Bis(bromomethyl)oxetane | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Sulfolane | NaOH | 3 | 80 | 87 | [4] |
| Reductive Amination | Benzaldehyde (representative) | 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 1,2-Dichloroethane | Sodium triacetoxyborohydride (B8407120) | 24 | RT | >95 (typical) | General Protocol |
| Reductive Amination | Acetone (representative) | 6-Isopropyl-2-oxa-6-azaspiro[3.3]heptane | 1,2-Dichloroethane | Sodium triacetoxyborohydride, Acetic acid | 24 | RT | >95 (typical) | General Protocol |
Experimental Protocols
N-Acylation with Acetic Anhydride (Representative Protocol)
This protocol is adapted from the acylation of a derivative containing the this compound moiety.[1]
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Ice-water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of acetic anhydride (to act as both reagent and solvent).
-
Heat the reaction mixture to 100 °C for 2 hours.
-
After completion, cool the solution to room temperature.
-
Carefully pour the cooled solution into ice-water and stir for 3 hours to quench the excess acetic anhydride and precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
N-Sulfonylation with p-Toluenesulfonyl Chloride (Representative Protocol)
This protocol is based on the synthesis of the N-tosylated intermediate of this compound.[2]
Reaction Scheme:
Caption: N-Sulfonylation of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
N-Arylation with 4-Fluorobenzonitrile
This protocol describes the synthesis of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)benzonitrile.[3]
Reaction Scheme:
Caption: N-Arylation of this compound.
Materials:
-
This compound (0.99 g, 0.01 mol)
-
4-Fluorobenzonitrile (1.21 g, 0.01 mol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-fluorobenzonitrile in DMSO.
-
Heat the solution to reflux for 5 hours.
-
After cooling to room temperature, add water (100 ml) to the solution.
-
Extract the mixture with CH₂Cl₂.
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization from a CH₂Cl₂ solution.
Reductive Amination with an Aldehyde (Representative Protocol)
This is a general and highly efficient one-pot procedure for the reductive amination of aldehydes with secondary amines.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a versatile building block that readily undergoes a variety of N-functionalization reactions. The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of a diverse range of derivatives. These reactions are essential tools for medicinal chemists and drug development professionals to explore the chemical space around this valuable scaffold and to develop novel therapeutic agents with improved properties.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme.de [thieme.de]
- 3. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 2-Oxa-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed synthetic route starts from the commercially available flame retardant, tribromopentaerythritol. This method involves a two-step process:
-
Cyclization: Reaction of tribromopentaerythritol with p-toluenesulfonamide (B41071) under basic conditions to form the N-tosylated intermediate, 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
Deprotection: Removal of the tosyl protecting group to yield the desired this compound.[1]
Q2: Why is the product often isolated as a salt?
The free base of this compound can be challenging to handle and store. Isolation as a salt, such as an oxalate (B1200264), acetate (B1210297), or sulfonate salt, often yields a more stable, crystalline, and easier-to-handle solid.[1][2]
Q3: Are there alternative, protecting group-free synthetic routes?
Yes, a low-cost and scalable protecting group-free route has been developed. This method involves the reaction of 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) with an appropriate amine, such as 2-fluoro-4-nitroaniline, facilitated by a hydroxide (B78521) base.[3][4] This approach avoids the often problematic tosyl deprotection step.
Q4: What are the advantages of isolating this compound as a sulfonate or acetate salt over the oxalate salt?
While the oxalate salt is commonly prepared, sulfonate and acetate salts have been shown to offer improved properties. They can be more stable and exhibit better solubility.[1][2] For instance, the acetate salt's composition can be readily determined by ¹H NMR spectroscopy.[2]
Troubleshooting Guides
Issue 1: Low Yield in the N-Tosyl Deprotection Step Using Magnesium
Question: My yield for the deprotection of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane using magnesium turnings in methanol (B129727) is consistently low, especially when scaling up the reaction. What are the likely causes and how can I improve the yield?
Answer: This is a very common issue. Low yields in this step are often not due to an incomplete reaction but rather to mechanical losses during the work-up.
Root Causes & Solutions:
-
Sluggish Filtration of Magnesium Salts: The primary cause of low yield is the formation of fine magnesium salts that are difficult to filter.[1] This leads to significant product loss as the product remains adsorbed to the filter cake.
-
Solution 1: Improved Filtration Technique: While challenging, optimizing the filtration process can help. Use a wider filter funnel and a thicker pad of a filter aid like Celite®. Wash the filter cake extensively with methanol to recover as much of the product as possible. However, this may still result in considerable loss.
-
Solution 2: Alternative Deprotection Methods: Consider using alternative deprotection methods that do not generate insoluble inorganic salts. Reductive cleavage using sodium naphthalenide is one such option.[5] Another approach is to explore different protecting groups that can be removed under milder, homogeneous conditions.
-
Solution 3: Protecting Group-Free Synthesis: The most effective solution is to bypass the tosyl protection/deprotection sequence altogether by employing a protecting group-free synthesis.[3][4]
-
Issue 2: Ring Opening of the Oxetane (B1205548) Moiety
Question: I am observing byproducts that suggest the oxetane ring is opening. Under what conditions does this occur and how can it be prevented?
Answer: The oxetane ring is susceptible to opening under strong acidic conditions.
Root Causes & Solutions:
-
Use of Strong Acids for Salt Formation: The use of strong acids like hydrochloric acid (HCl) for salt formation can lead to the cleavage of the oxetane ring.[2]
Issue 3: Incomplete N-Tosyl Deprotection
Question: My N-tosyl deprotection reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the issue?
Answer: Incomplete deprotection of the robust N-tosyl group can be due to several factors related to reaction conditions and reagent quality.
Root Causes & Solutions:
-
Insufficiently Harsh Conditions: The N-tosyl group is very stable and often requires forcing conditions for its removal.
-
Solution: If using magnesium in methanol, ensure the magnesium turnings are activated and that the reaction is allowed to proceed for a sufficient amount of time. Sonication can help to accelerate the reaction.[1] For particularly stubborn substrates, more powerful reductive methods like sodium in liquid ammonia (B1221849) may be necessary, although these require specialized equipment.
-
-
Poor Reagent Quality: The effectiveness of reductive deprotection methods is highly dependent on the quality of the reagents.
-
Solution: Use fresh, high-quality magnesium turnings. Ensure your methanol is anhydrous.
-
-
Steric Hindrance: Bulky substituents on the spirocycle could sterically hinder the approach of the deprotecting agent.
-
Solution: For sterically hindered substrates, reductive cleavage methods are generally more effective than those relying on nucleophilic attack.
-
Data Presentation
Table 1: Comparison of Yields for Different Salt Forms of this compound
| Salt Form | Acid Used | Yield | Scale | Reference |
| Hemioxalate | Oxalic Acid | 81% | 5 g | [1] |
| Hemioxalate | Oxalic Acid | <47% | 100 g | [1] |
| Acetate | Acetic Acid | 86% | 100 g | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This protocol is based on the method described by Carreira et al.[1]
Materials:
-
Tribromopentaerythritol
-
p-Toluenesulfonamide
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
To a solution of tribromopentaerythritol in a mixture of toluene and water, add p-toluenesulfonamide.
-
Add a solution of sodium hydroxide dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for the specified reaction time (monitor by TLC).
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Protocol 2: Deprotection of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane using Magnesium
This protocol is based on the method described by Carreira et al.[1]
Materials:
-
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
Magnesium turnings
-
Anhydrous Methanol
-
Oxalic Acid
-
Diethyl Ether
Procedure:
-
To a suspension of magnesium turnings in anhydrous methanol, add the 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
Sonicate the mixture at room temperature for 1 hour or until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the magnesium salts. Note: This filtration can be very slow and is a major source of yield loss.
-
Wash the filter cake thoroughly with methanol.
-
To the combined filtrate, add a solution of oxalic acid in diethyl ether to precipitate the hemioxalate salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hemioxalate.
Protocol 3: Formation of this compound Acetate Salt
This protocol provides an alternative to the oxalate salt with improved properties.[2]
Materials:
-
Filtrate from the magnesium-mediated deprotection (containing the free base)
-
Acetic Acid
Procedure:
-
Following the filtration of the magnesium salts from the deprotection reaction, add acetic acid to the methanolic solution of the free base.
-
Concentrate the solution under reduced pressure to obtain the this compound acetate salt.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. thieme.de [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Oxa-6-azaspiro[3.3]heptane derivatives.
Troubleshooting Guides and FAQs
I. Column Chromatography Issues
Question: My this compound derivative is streaking or tailing on the silica (B1680970) gel column, leading to poor separation. What can I do?
Answer: The basic nature of the azetidine (B1206935) nitrogen in the spirocyclic core is the primary cause of tailing on acidic silica gel. The free amine interacts strongly with the acidic silanol (B1196071) groups, resulting in poor chromatographic performance.
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) are commonly used. Start with 0.1-1% of the modifier in your solvent system (e.g., Dichloromethane/Methanol (B129727)/Ammonium Hydroxide 90:9:1).[1] This will neutralize the acidic sites on the silica gel.
-
Switch to a Different Stationary Phase: If basic modifiers are not effective or compatible with your derivative, consider alternative stationary phases.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Amine-functionalized silica: This is a more specialized and expensive option but can provide excellent separation for amines.[1]
-
Reversed-phase chromatography (C18): This is particularly useful for highly polar derivatives. A basic modifier in the mobile phase (e.g., ammonia (B1221849) or triethylamine) may be necessary to ensure good peak shape.[1]
-
Question: I am observing a significant loss of my compound on the silica gel column. How can I improve recovery?
Answer: Irreversible binding to the silica gel can occur, especially with highly basic derivatives.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent system containing a basic modifier (e.g., 1% triethylamine in ethyl acetate (B1210297)/hexane). This "pre-treats" the silica and minimizes active sites for irreversible binding.
-
Use a Less Polar Eluent System: If your compound is sufficiently non-polar, using a less polar solvent system can reduce the interaction time with the silica gel, potentially improving recovery.
-
Consider an Alternative Purification Method: If column chromatography consistently leads to low yields, explore recrystallization or precipitation techniques.
II. Impurity and Byproduct Removal
Question: During the synthesis of an N-aryl-2-oxa-6-azaspiro[3.3]heptane derivative, I've identified a significant impurity with a higher molecular weight. How can I characterize and remove it?
Answer: A common impurity in the synthesis involving the reaction of an aniline (B41778) with a bis-electrophile like 3,3-bis(bromomethyl)oxetane (B1265868) is the formation of a bis-aniline adduct.[2]
Characterization and Removal Strategy:
-
Characterization: This impurity can be identified by mass spectrometry (MS), which will show a molecular weight corresponding to the addition of a second aniline molecule to the bis-electrophile. NMR spectroscopy can also confirm the presence of signals from two aniline moieties.[2]
-
Inhibition of Formation: The formation of this byproduct is often favored by a high concentration of the aniline starting material. Optimizing the reaction stoichiometry and solvent can reduce its formation.[2]
-
Purification:
-
Trituration: The bis-aniline adduct is often less soluble than the desired product. Trituration of the crude material with a suitable solvent, such as methyl tert-butyl ether (MTBE), can selectively dissolve the desired product, leaving the impurity as a solid.[2]
-
Chromatography: If trituration is not effective, careful column chromatography can separate the two compounds, as the bis-adduct will have a different polarity.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Amine Purification
| Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Silica Gel | Hexane/Ethyl Acetate | Standard, widely available | Tailing/streaking with basic amines |
| Silica Gel | DCM/Methanol + 1% NH₄OH | Reduces tailing, improves peak shape[1] | Can be less effective for very basic compounds |
| Alumina (Neutral) | Hexane/Ethyl Acetate | Good for basic compounds, less acidic than silica[1] | Different selectivity, may require methods development |
| Reversed-Phase (C18) | Water/Acetonitrile + 0.1% TFA | Good for polar compounds | Acidic modifier can protonate the amine |
| Reversed-Phase (C18) | Water/Acetonitrile + 0.1% NH₄OH | Excellent for basic compounds, good peak shape[1] | Requires a pH-stable column |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate and then introducing methanol if necessary). The mobile phase should contain a constant percentage of the basic modifier throughout the purification.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol has been shown to be effective for some derivatives.[3]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized material can be checked by HPLC and NMR.[3]
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azetidines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in forming the strained four-membered azetidine (B1206935) ring.
Troubleshooting Guide
This guide addresses specific issues that may arise during azetidine synthesis, offering potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield of Azetidine | - Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) is not sufficiently reactive. - Inefficient Catalyst: The catalyst is not effectively promoting the desired cyclization. - Inadequate Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate.[1] - Steric Hindrance: Bulky substituents on the substrate may hinder the intramolecular cyclization. | - Select a Better Leaving Group: Convert the hydroxyl group of a γ-amino alcohol to a better leaving group such as a mesylate or tosylate.[2] - Screen Catalysts: Test a variety of Lewis or Brønsted acids. For example, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be effective where other catalysts give low yields.[1][3] - Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1] - Modify Substrate or Strategy: Consider alternative synthetic routes or less sterically hindered starting materials. |
| Significant Formation of Ring-Opened Product | - Acidic Reaction Conditions: Protonation of the azetidine nitrogen increases ring strain, making it susceptible to nucleophilic attack and ring-opening.[4][5][6] - Harsh Deprotection Conditions: Strong acids used for deprotection (e.g., of a Boc group) can cleave the azetidine ring.[6] - High Reaction Temperature: Higher temperatures can favor ring-opening side reactions.[4] | - Control pH: Maintain a neutral or basic pH to prevent protonation of the azetidine nitrogen.[4][6] - Use Milder Acids: If acidic conditions are necessary, use a milder acid or a buffer system.[4] - Optimize Temperature: Conduct the reaction at the lowest effective temperature.[1] - Choose Appropriate Protecting Groups: Employ protecting groups that can be removed under neutral or mild conditions.[4][6] |
| Formation of Dimerization or Polymerization Byproducts | - High Concentration: Intermolecular reactions are favored at higher concentrations, competing with the desired intramolecular cyclization.[1][4] | - Use High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway.[1] - Slow Addition of Substrate: Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1] |
| Formation of Undesired Regioisomers (e.g., Pyrrolidine) | - Lack of Regioselectivity in Ring Closure: The nucleophile may attack an alternative electrophilic site, leading to the formation of a more thermodynamically stable ring (e.g., a five-membered pyrrolidine).[4][7] | - Choice of Catalyst: Certain catalysts can promote higher regioselectivity. For instance, La(OTf)₃ has been used for regioselective aminolysis of epoxides to form azetidines.[3] - Substrate Control: The structure of the starting material can direct the regioselectivity of the cyclization. |
| Low or No Stereoselectivity | - Non-selective Reaction Conditions: The reaction conditions do not favor the formation of one stereoisomer over another. - Racemization: The product may racemize under the reaction conditions. | - Employ Chiral Catalysts or Auxiliaries: Use chiral catalysts (e.g., transition metal complexes with chiral ligands) or chiral auxiliaries to induce stereoselectivity.[4][8] - Optimize Reaction Conditions: Temperature, solvent, and catalyst can all influence stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes for forming the azetidine ring include:
-
Intramolecular Cyclization: This is the most common method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine where the nitrogen atom acts as a nucleophile to displace a leaving group.[2][7]
-
[2+2] Cycloaddition: This method, also known as the aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene, which can be promoted photochemically.[2][9][10]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[2][11]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene (B1212753) group to yield the corresponding azetidine.[2][12]
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern approach activates a C(sp³)-H bond at the γ-position of an amine substrate to form the azetidine ring.[7][13]
Q2: My intramolecular cyclization reaction is giving a low yield. What are the likely causes?
A2: Low yields in intramolecular cyclizations are a frequent problem. Potential causes include:
-
Competing Intermolecular Reactions: The starting material may react with itself to form dimers or polymers.[2] This is often dependent on the concentration.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]
-
Poor Leaving Group: The leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive for efficient displacement by the nitrogen nucleophile.[2]
Q3: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?
A3: The formation of a pyrrolidine (B122466) side product is a common issue and can be attributed to a competing 5-endo-tet cyclization, which is often thermodynamically favored over the 4-exo-tet cyclization required for azetidine formation.[7] To prevent this, you can try:
-
Substrate Design: Modifying the substrate to favor the 4-membered ring closure.
-
Catalyst Selection: Employing specific catalysts that can selectively promote the desired cyclization pathway. For example, lanthanide triflates have been shown to catalyze the regioselective ring-opening of certain epoxides to form 3-hydroxyazetidines.[3][7]
Q4: How critical is the choice of the nitrogen-protecting group?
A4: The choice of the nitrogen-protecting group is crucial. Some protecting groups can be difficult to remove or may lead to side reactions during the deprotection step.[4] Electron-withdrawing groups can sometimes make the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening.[4] It is often beneficial to choose a protecting group that can be removed under mild and neutral conditions.[4]
Q5: What are the major safety concerns when working with perchlorate-mediated reactions for azetidine synthesis?
A5: Perchloric acid and its salts are strong oxidizing agents and can be highly reactive, especially when heated or in the presence of organic materials.[1] Anhydrous perchloric acid is particularly dangerous and can be explosive.[1] It is imperative to adhere to strict safety protocols, including working in a designated fume hood, wearing appropriate personal protective equipment (PPE), and avoiding contact between perchloric acid and organic materials.[1]
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data from studies on the optimization of reaction conditions for azetidine formation.
Table 1: Optimization of Acid Catalyst for Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3]
| Entry | Acid (mol%) | Solvent | Reaction Time (h) | NMR Yield of Azetidine (%) |
| 1 | La(OTf)₃ (5) | (CH₂Cl)₂ | 2.5 | 81 |
| 2 | La(OTf)₃ (5) | PhH | 2.5 | 81 |
| 3 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | 12 | 65 |
| 4 | LiOTf (5) | (CH₂Cl)₂ | 2.5 | Complex Mixture |
| 5 | Ni(ClO₄)₂·6H₂O (5) | (CH₂Cl)₂ | 2.5 | Low Yield |
| 6 | TfOH (5) | (CH₂Cl)₂ | 2.5 | Low Yield |
| 7 | None | (CH₂Cl)₂ | 2.5 | No Reaction |
Table 2: Effect of Solvent on Acid-Mediated Ring Expansion of an Azetidine [14]
| Entry | Acid (equiv) | Solvent | Time (h) | Product(s) |
| 1 | TFA (10) | Toluene | 1 | Ring-Expanded Product |
| 2 | HCl (10) | Toluene | 24 | Mixture of Deprotection and Ring-Expansion |
| 3 | PTSA (10) | Toluene | 24 | Mixture of Deprotection and Ring-Expansion |
| 4 | CSA (10) | Toluene | 24 | Mixture of Deprotection and Ring-Expansion |
| 5 | AcOH (10) | Toluene | 24 | No Reaction |
| 6 | TfOH (10) | Toluene | 1 | Lower Yield of Desired Product |
| 7 | BF₃·OEt₂ (10) | Toluene | 1 | Lower Yield of Desired Product |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation [2]
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3]
-
Reaction Setup:
-
To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (B1671644) (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the mixture under reflux.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Add saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. Synthesis of Azetidines [manu56.magtech.com.cn]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting sluggish filtration in 2-Oxa-6-azaspiro[3.3]heptane workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sluggish filtration during the workup of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the filtration so slow after the detosylation of N-tosyl-2-oxa-6-azaspiro[3.3]heptane using magnesium?
A1: The sluggish filtration is a known issue in this synthesis and is primarily caused by the formation of very fine, poorly crystalline magnesium salts (e.g., magnesium tosylate and magnesium halides) as byproducts of the deprotection reaction.[1][2] These fine particulates can easily clog the pores of standard filter paper, leading to a significant reduction in the filtration rate and making the isolation of the desired this compound challenging, especially on a larger scale.[1][2] The small particle size of these salts results in a filter cake with low permeability.
Q2: How can I improve the filtration rate when removing these fine magnesium salts?
A2: Several strategies can be employed to improve the filtration rate:
-
Use of a Filter Aid: The most common and effective method is to use a filter aid such as Celite® (diatomaceous earth).[1][3][4][5] Celite creates a porous filter cake that prevents the fine magnesium salt particles from blinding the filter medium.
-
Solvent Selection and Temperature: The choice of solvent can impact the viscosity of the solution and the solubility of the magnesium salts. A lower viscosity solvent will generally filter faster. Additionally, in some cases, gentle heating of the mixture can reduce viscosity and improve the filtration rate; however, care must be taken to avoid any potential degradation of the product.
-
Controlled Precipitation/Crystallization: Allowing the magnesium salts to precipitate slowly, sometimes with gentle agitation, can encourage the formation of larger, more easily filterable particles.
Q3: What is the recommended protocol for using Celite® for this filtration?
A3: A general protocol for using Celite® for the filtration of fine inorganic salts from an organic reaction mixture is as follows:
Experimental Protocol: Celite® Filtration
-
Prepare the Filter Bed:
-
Select a Büchner or fritted glass funnel of an appropriate size for the scale of your reaction.
-
Place a piece of filter paper that fits the funnel snugly without any creases.
-
In a separate beaker, prepare a slurry of Celite® in the same solvent used in your reaction mixture (e.g., methanol). The amount of Celite® should be sufficient to form a pad of about 1-2 cm in thickness in the funnel. A common starting point is a 1:1 to 2:1 weight ratio of Celite® to the expected mass of the inorganic solids.
-
Wet the filter paper with the solvent and apply a gentle vacuum to ensure it is sealed against the funnel.
-
Pour the Celite® slurry into the funnel under a gentle vacuum. The goal is to create an even, level pad of Celite®.
-
Wash the Celite® pad with a small amount of fresh solvent to remove any fine Celite® particles that might otherwise contaminate the filtrate.
-
-
Filtration:
-
Carefully pour the reaction mixture containing the fine precipitate onto the center of the Celite® bed. Try to avoid disturbing the surface of the pad.
-
Apply a vacuum to draw the solution through the filter bed.
-
Wash the reaction flask with fresh solvent to transfer any remaining product and precipitate to the filter.
-
Wash the filter cake with several portions of fresh, cold solvent to ensure complete recovery of the desired product.
-
-
Product Isolation:
-
The filtrate contains your desired this compound. This solution can then be concentrated under reduced pressure to isolate the product.
-
Q4: Are there any alternatives to using magnesium for the detosylation that might avoid this filtration issue?
A4: Yes, several alternative methods for the deprotection of N-tosyl groups are reported in the literature that do not involve magnesium and may circumvent the problematic filtration of fine magnesium salts. These methods often employ different reducing agents or reaction conditions. Some potential alternatives include:
-
Reductive Cleavage with Other Metals: Reagents such as samarium(II) iodide (SmI₂) or sodium in liquid ammonia (B1221849) can be effective for tosyl group removal.
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid can cleave the tosyl group, although the harsh conditions may not be suitable for all substrates.
-
Electrochemical Methods: Electrochemical detosylation offers a milder alternative.
-
Photoredox Catalysis: Emerging methods using photoredox catalysis can also effect the removal of tosyl groups under mild conditions.
It is important to note that the suitability of each method will depend on the specific substrate and the other functional groups present in the molecule. It is recommended to perform small-scale test reactions to evaluate the efficacy of any alternative deprotection method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Filtration is extremely slow even with a standard filter paper. | Fine, poorly crystalline magnesium salts are clogging the filter paper pores. | 1. Use a filter aid like Celite® to create a more porous filter cake. See the detailed protocol above. 2. Consider using a fritted glass funnel of appropriate porosity. |
| The Celite® pad is becoming clogged quickly. | 1. The ratio of Celite® to the solid precipitate is too low. 2. The vacuum is too strong, causing the fine particles to be pulled deep into the Celite® bed too quickly. | 1. Increase the amount of Celite® used to form a thicker pad. 2. Apply a gentler vacuum during filtration. |
| Product yield is low after filtration. | 1. The product is adsorbed onto the magnesium salts or the filter aid. 2. Incomplete transfer of the product from the reaction flask. | 1. Wash the filter cake thoroughly with several portions of fresh, cold solvent. 2. Ensure all material is transferred from the reaction flask by rinsing with fresh solvent. |
| The filtrate is cloudy. | Some of the fine precipitate or Celite® has passed through the filter. | 1. Ensure the filter paper is properly seated in the funnel with no gaps. 2. Allow the Celite® pad to settle completely before adding the reaction mixture. 3. Re-filter the cloudy filtrate through a fresh, properly prepared Celite® pad. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for sluggish filtration.
Logical Relationship of Filtration Issues and Solutions
Caption: Causes and solutions for filtration problems.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 3. Product Viscosity in Filtration Processes - With ITS - Industrial Trading Solutions [industrialtradingsolutions.com]
- 4. Viscosity in industrial filtration and solid liquid separation - [k2tec.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Ring Formation: The cyclization reaction is sensitive to reaction conditions. | Optimize the base and solvent system. While expensive, cesium carbonate in acetone (B3395972) has shown modest success. A more scalable approach involves the slow, controlled addition of aqueous sodium hydroxide (B78521).[1] |
| Decomposition of Starting Materials: The alkylating agent, 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), can decompose under harsh basic conditions. | Employ a slow-addition strategy for the base to maintain a low instantaneous concentration. Ensure the reaction temperature is appropriate; for instance, 80°C has been used successfully.[1] |
| Sub-optimal Deprotection (if using a protecting group strategy): In routes involving N-tosyl protection, the removal of the tosyl group with magnesium can be inefficient on a larger scale due to sluggish filtration of magnesium salts, leading to product loss.[2] | Consider alternative protecting groups like a benzyl (B1604629) group, which can be removed via hydrogenolysis, offering a more scalable and manageable workup.[3] |
| Formation of Side Products: Competing reactions can consume starting materials, reducing the yield of the desired product. | Refer to the section on "Common Side Reactions and Their Mitigation" below. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Mitigation Strategy |
| Bis-alkylation Product: Formation of a bis-aniline adduct of the alkylating agent (e.g., BBMO) is a common side product when using an aniline (B41778) derivative.[4] | Use a slow-addition method for both the amine and the base to control the reaction and minimize this side reaction.[1] | |
| Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials. | Increase reaction time or temperature cautiously. Ensure the base is fully dissolved and active.[1] | |
| Oxetane (B1205548) Ring-Opening Products: The oxetane ring can be susceptible to opening under certain conditions, particularly acidic workups.[3] | Maintain neutral or basic conditions during workup and purification. If an acidic salt is desired, careful selection of the acid and conditions is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-aryl-2-oxa-6-azaspiro[3.3]heptane and how can I prevent it?
A1: A prevalent side reaction is the formation of a bis-aryl amine adduct with the alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO).[4] This occurs when two molecules of the aryl amine react with one molecule of BBMO. To minimize this, a slow, simultaneous addition of separate solutions of the aryl amine and the base (e.g., 50 wt% NaOH) is recommended. This controlled addition helps to maintain a low concentration of the reactants, favoring the desired intramolecular cyclization over the intermolecular side reaction.[1]
Q2: My reaction yield is low due to the decomposition of the alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO). What conditions can I change?
A2: The decomposition of BBMO is often facilitated by harsh basic conditions.[1] To mitigate this, avoid high concentrations of strong bases. A slow-addition protocol for the base is highly effective. Additionally, ensure the solvent is appropriate for the reaction temperature. While acetone at reflux (56°C) has been used, higher temperatures like 80°C in solvents such as sulfolane (B150427) have also been successful with controlled base addition.[1]
Q3: I am following a synthesis route involving a tosyl-protected intermediate and facing difficulties with the deprotection step at a larger scale. What are my options?
A3: The deprotection of N-tosyl-2-oxa-6-azaspiro[3.3]heptane using magnesium turnings can be problematic on a large scale due to the formation of magnesium salts that are difficult to filter, leading to significant product loss.[2] A more scalable alternative is to use an N-benzyl protecting group. The N-benzyl-2-oxa-6-azaspiro[3.3]heptane can be deprotected efficiently via catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere), which generally involves a simpler workup of filtering off the catalyst.[2][3]
Q4: Is it necessary to isolate this compound as a salt? If so, which salt form is recommended?
A4: While the free base can be isolated, it is often advantageous to form a salt to improve stability and ease of handling. The oxalate (B1200264) salt has been commonly used; however, sulfonate salts have been reported to offer superior stability and solubility.[2][5] The acetate (B1210297) salt is another option that allows for easy characterization by ¹H NMR.[3] The choice of salt can impact the product's physical properties, so the best option may depend on the requirements of your subsequent synthetic steps.
Q5: Can the oxetane ring open during the synthesis or workup? How can I avoid this?
A5: Yes, the oxetane ring can be susceptible to opening, particularly under strong acidic conditions.[3] During workup and purification, it is advisable to maintain neutral to basic conditions. If an acidic workup is necessary, it should be performed with caution. For instance, while the use of HCl has been reported to cause ring opening, acetic acid has been used successfully to form the acetate salt without significant degradation.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Cyclization of 2-Fluoro-4-nitroaniline (B181687) with BBMO
| Entry | Base | Solvent | Temperature (°C) | Conversion to Product (%) | Unreacted Aniline (%) | BBMO Decomposition (%) | Bis-aniline Adduct (%) |
| 1 | K₂CO₃ | DMF | 80 | 0 | 100 | 0 | 0 |
| 2 | Na₂CO₃ | DMF | 80 | 0 | 100 | 0 | 0 |
| 3 | Cs₂CO₃ | Acetone | 56 (reflux) | 33 | 55 | 12 | 0 |
| 4 | NaOH (50 wt%) | Sulfolane | 80 | 87 (isolated yield) | - | - | <1 |
Data adapted from a study on the synthesis of a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, and is intended to illustrate general trends.[1][4]
Experimental Protocols
Key Experiment: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is based on a scalable, protecting-group-free synthesis.[1]
-
Reaction Setup: To a three-neck round-bottom flask equipped with an overhead stirrer, add sulfolane (containing 3% water) and solid sodium hydroxide (2.4 equivalents).
-
Dissolution: Heat the mixture to an internal temperature of 80°C and stir until the sodium hydroxide is completely dissolved.
-
Reactant Addition: Prepare two separate solutions for slow addition:
-
Solution A: 2-fluoro-4-nitroaniline (1 equivalent) in sulfolane.
-
Solution B: 3,3-bis(bromomethyl)oxetane (BBMO) (1.2 equivalents) in sulfolane.
-
-
Controlled Reaction: Slowly and simultaneously add Solution A and Solution B to the reaction flask over a period of several hours while maintaining the temperature at 80°C.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GCMS).
-
Workup: Upon completion, cool the reaction mixture and proceed with an appropriate aqueous workup and extraction with a suitable organic solvent.
-
Purification: The crude product can be purified by techniques such as trituration with a solvent like methyl tert-butyl ether (MTBE) to remove impurities like the bis-aniline adduct.[4]
Visualizations
Caption: Main vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow for Synthesis.
References
Technical Support Center: 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Oxa-6-azaspiro[3.3]heptane oxalate (B1200264) salt for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected impurity peaks in our analysis of this compound oxalate salt that have appeared over time. What could be the cause?
A1: The oxalate salt of this compound is known to have stability issues, which can preclude its long-term storage[1][2]. The appearance of new impurity peaks over time is a likely indicator of product degradation. It is recommended to re-analyze a freshly prepared sample or a new batch of the salt to confirm the identity of the impurities.
Q2: What are the recommended storage conditions for this compound oxalate salt to minimize degradation?
A2: To minimize degradation, this compound oxalate salt should be stored in a cool, dry place in a tightly closed container[3][4]. It should also be stored away from strong oxidizing agents[3][4]. For long-term storage, however, alternative salt forms should be considered due to the inherent instability of the oxalate salt[1][2][5].
Q3: Are there more stable alternatives to the oxalate salt of this compound?
A3: Yes, research has shown that isolating this compound as a sulfonic acid salt, such as p-toluenesulfonate (PTSA) salt, results in a more thermally stable and more soluble product[2][5][6]. If long-term stability is a critical factor for your application, transitioning to a sulfonate salt is highly recommended.
Q4: We are using the free base of this compound in our reaction. Are there any known stability concerns with the free base?
A4: The free amine form of this compound can slowly decompose in the presence of basic water[1]. It is advisable to use the free base promptly after preparation or liberation from its salt form and to avoid aqueous basic conditions during workup and storage if possible.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting stability issues with this compound oxalate salt.
Problem: Inconsistent experimental results or appearance of unknown peaks during analytical testing (e.g., HPLC, NMR).
Caption: Troubleshooting workflow for stability issues of this compound oxalate salt.
Experimental Protocols
Protocol 1: Comparative Stability Study of Oxalate vs. Sulfonate Salts
This protocol outlines a method to compare the stability of the oxalate and sulfonate salts of this compound under accelerated conditions.
-
Sample Preparation:
-
Prepare two sets of samples: one of this compound oxalate salt and one of a sulfonate salt (e.g., p-toluenesulfonate).
-
For each salt, accurately weigh approximately 10 mg into separate, clearly labeled amber glass vials.
-
Prepare triplicate samples for each time point and condition.
-
-
Storage Conditions:
-
Accelerated Stability: Place one set of vials in a stability chamber at 40°C and 75% relative humidity.
-
Control: Store a second set of vials at the recommended storage condition of 2-8°C in a desiccator.
-
-
Time Points:
-
Analyze the samples at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Analysis: At each time point, dissolve the contents of one vial in a known volume of diluent (e.g., water/acetonitrile). Calculate the purity of the main peak and the percentage of total impurities.
-
Protocol 2: Preparation of this compound p-Toluenesulfonate (PTSA) Salt
This protocol is adapted from literature for the preparation of a more stable salt form[5].
-
Dissolution: Dissolve the free base of this compound in a suitable solvent such as methanol (B129727) or n-butanol.
-
Acid Addition: Slowly add one equivalent of p-toluenesulfonic acid (PTSA) dissolved in the same solvent to the solution of the free base at room temperature.
-
Precipitation and Isolation: The PTSA salt is expected to precipitate from the solution. The solid can then be collected by filtration.
-
Drying: Dry the isolated salt under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparative Stability Data (Hypothetical)
| Salt Form | Time Point | Purity (%) at 40°C/75% RH | Total Impurities (%) at 40°C/75% RH | Purity (%) at 2-8°C | Total Impurities (%) at 2-8°C |
| Oxalate | T=0 | 99.5 | 0.5 | 99.5 | 0.5 |
| 4 Weeks | 97.2 | 2.8 | 99.4 | 0.6 | |
| 8 Weeks | 95.1 | 4.9 | 99.3 | 0.7 | |
| p-Toluenesulfonate | T=0 | 99.8 | 0.2 | 99.8 | 0.2 |
| 4 Weeks | 99.7 | 0.3 | 99.8 | 0.2 | |
| 8 Weeks | 99.6 | 0.4 | 99.7 | 0.3 |
Table 2: Solubility Comparison (Adapted from Literature)
| Salt Form | Solubility |
| Oxalate | Slightly soluble in water[4] |
| Sulfonate | More soluble product[5][6] |
Signaling Pathways and Logical Relationships
Caption: Potential degradation pathways for this compound oxalate salt.
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound oxalate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. thieme.de [thieme.de]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of bis(Bromomethyl)oxetane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of bis(bromomethyl)oxetane during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,3-bis(bromomethyl)oxetane (B1265868)?
A1: The most prevalent and established method for synthesizing 3,3-bis(bromomethyl)oxetane is the intramolecular Williamson ether synthesis.[1][2] This reaction involves the cyclization of a precursor, typically 3-bromo-2,2-bis(bromomethyl)propan-1-ol, under basic conditions. The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes an intramolecular nucleophilic attack to form the strained four-membered oxetane (B1205548) ring.[2]
Q2: What are the primary causes of 3,3-bis(bromomethyl)oxetane decomposition during synthesis?
A2: The primary causes of decomposition stem from the inherent ring strain of the oxetane moiety, making it susceptible to ring-opening reactions.[3][4] Decomposition is most commonly observed under acidic conditions or at elevated temperatures.[3][4] The presence of strong acids can lead to cleavage of the ether linkage, resulting in the formation of brominated diols or other ring-opened products.[5] Additionally, certain reagents used in subsequent transformations, such as strong reducing agents at temperatures above 0°C, can also lead to decomposition.[3]
Q3: What are the common byproducts observed in the synthesis of 3,3-bis(bromomethyl)oxetane?
A3: Common byproducts can arise from both the starting materials and decomposition of the product. In the Williamson ether synthesis, E2 elimination can be a competing reaction, leading to the formation of alkenes, especially with sterically hindered substrates or overly strong bases.[6] Incomplete cyclization can leave unreacted starting material. Post-synthesis, hydrolysis of the bromomethyl groups can lead to the formation of 3-(bromomethyl)-3-(hydroxymethyl)oxetane and, eventually, 3,3-bis(hydroxymethyl)oxetane. Acid-catalyzed ring-opening can produce brominated diols and carboxylic acids.
Q4: How should 3,3-bis(bromomethyl)oxetane be stored to minimize decomposition?
A4: To minimize decomposition, 3,3-bis(bromomethyl)oxetane should be stored at a low temperature, typically 2-8°C, under an inert atmosphere such as argon or nitrogen. The compound is known to be hygroscopic, so exclusion of moisture is critical to prevent hydrolysis of the bromomethyl groups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,3-bis(bromomethyl)oxetane.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Inefficient Deprotonation | Ensure the base is strong enough and used in a slight excess to drive the deprotonation of the alcohol precursor to completion. Sodium hydride (NaH) is a common and effective choice.[1] |
| Inappropriate Solvent | Use an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.[1][7] The presence of protic solvents can quench the alkoxide. |
| Low Reaction Temperature | While high temperatures can cause decomposition, the reaction may be too slow at very low temperatures. A common approach is to add the precursor to the base at 0°C and then allow the reaction to proceed at room temperature.[1] |
| Poor Quality Starting Material | Ensure the 3-bromo-2,2-bis(bromomethyl)propan-1-ol precursor is pure and dry. Impurities can interfere with the reaction. |
Issue 2: Presence of Significant Amounts of Impurities or Byproducts
| Possible Cause | Recommended Solution |
| E2 Elimination Side Reaction | This is often caused by using a sterically hindered base or high reaction temperatures.[6] Consider using a non-hindered base like sodium hydride. Maintaining a moderate reaction temperature is crucial. |
| Ring-Opening Decomposition | Avoid acidic conditions during workup. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) rather than a strong acid.[1] Keep the temperature low during the entire process, including purification. |
| Hydrolysis of Bromomethyl Groups | Use anhydrous solvents and reagents. During workup, minimize contact with water and dry the organic extracts thoroughly before solvent evaporation. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.[1] |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Recommended Solution |
| Decomposition on Silica (B1680970) Gel | The slightly acidic nature of standard silica gel can sometimes cause decomposition of acid-sensitive compounds. Consider using deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a solution of triethylamine (B128534) in the eluent. |
| Thermal Decomposition During Distillation | If purification is attempted by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule. |
| Co-elution of Impurities | Optimize the eluent system for flash column chromatography to achieve better separation of the product from impurities. A mixture of hexanes and ethyl acetate (B1210297) is a common choice.[1] |
Experimental Protocols
Key Experiment: Synthesis of 3,3-bis(bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis
This protocol is adapted from established procedures for oxetane synthesis.[1][8]
Materials:
-
3-bromo-2,2-bis(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Addition of Starting Material: Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (preferably deactivated) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3,3-bis(bromomethyl)oxetane.
Visualizations
Caption: Potential decomposition and side-reaction pathways.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 5. chimia.ch [chimia.ch]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. connectjournals.com [connectjournals.com]
Technical Support Center: Large-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Oxa-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes for the large-scale synthesis of this compound?
A1: Two primary routes are prominent for the large-scale synthesis of this compound:
-
The Carreira Synthesis: This classic route starts from tribromoneopentyl alcohol (TBNPA) and involves the formation of an N-tosyl protected intermediate, followed by deprotection. While effective at a small scale, it presents significant challenges in large-scale production[1][2].
-
Protecting Group-Free Synthesis: A more recent and scalable approach involves the synthesis of 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) from TBNPA, which then undergoes a double N-alkylation with a suitable amine. This method avoids the problematic deprotection step of the Carreira synthesis[2][3].
Q2: Why is the Carreira synthesis problematic for large-scale production?
A2: The scalability of the Carreira synthesis is hampered by the deprotection of the N-tosyl intermediate using magnesium turnings. On a large scale, the removal of magnesium salts via filtration is notoriously slow and inefficient, leading to significant product loss. Reported yields have dropped to 47% or lower when scaling up to 100g[1].
Q3: What are the issues with isolating this compound as an oxalate (B1200264) salt?
A3: While commonly isolated as an oxalate salt, this form of this compound can be unstable[2]. Researchers have sought more stable and soluble alternatives, such as sulfonate and acetate (B1210297) salts, to improve the compound's handling and storage properties[1][4][5].
Q4: Are there any known side reactions to be aware of during salt formation?
A4: Yes, the choice of acid for salt formation is critical. For instance, using hydrochloric acid (HCl) can lead to the undesired ring-opening of the oxetane (B1205548) moiety[1]. Additionally, p-toluenesulfonic acid has been reported to produce a viscous, undefined material instead of a crystalline salt[1].
Troubleshooting Guides
Problem 1: Low Yields in the Carreira Synthesis Deprotection Step
Symptoms:
-
Significantly lower than expected yield of this compound after the magnesium-mediated tosyl deprotection.
-
Extremely slow filtration rates when removing magnesium salts.
-
Product loss is observed during the filtration and washing steps.
Possible Causes:
-
Formation of fine magnesium salt precipitates that clog the filter medium.
-
Incomplete reaction leading to a complex mixture that is difficult to purify.
-
Adsorption of the product onto the magnesium salts.
Solutions:
-
Consider an alternative synthetic route: For large-scale synthesis, the protecting group-free method is recommended to bypass the problematic deprotection step entirely[2][3].
-
Optimize filtration: While challenging, experimenting with different filter aids (e.g., Celite) and filtration techniques (e.g., pressure filtration) may offer marginal improvements.
-
Switch to an alternative salt form: Instead of the oxalate salt, consider isolating the product as a more soluble acetate or sulfonate salt, which may simplify the workup procedure[1].
Problem 2: Instability or Poor Solubility of the Final Product
Symptoms:
-
The isolated this compound oxalate salt degrades over time.
-
The product has poor solubility in common solvents, complicating downstream reactions.
Possible Causes:
-
Inherent instability of the oxalate salt.
-
Hygroscopic nature of the isolated salt.
Solutions:
-
Prepare a more stable salt: An improved synthesis focuses on isolating this compound as a sulfonate salt, which is more stable and has better solubility[1][5]. Acetate salts also offer improved properties over the oxalate form[1].
-
Proper storage: Regardless of the salt form, store the final product under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Problem 3: Undesired Oxetane Ring-Opening
Symptoms:
-
Presence of impurities corresponding to a ring-opened product in the final material, as detected by NMR or LC-MS.
-
This is often observed after acidic workup or salt formation.
Possible Causes:
-
Use of strong, nucleophilic acids like HCl during salt formation[1].
Solutions:
-
Use a non-nucleophilic acid for salt formation: Acetic acid or sulfonic acids are recommended alternatives to HCl for the formation of stable and pure salts without the risk of ring-opening[1].
Experimental Protocols
Protocol 1: Improved Synthesis of this compound as a Sulfonate Salt
This protocol is based on an improved, scalable method that avoids the issues of the original Carreira synthesis.
Step 1: N-Benzylation of 3,3-bis(hydroxymethyl)oxetane
-
Detailed procedure for the benzylation of the starting diol to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
Step 2: Hydrogenolysis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane
-
The debenzylation is performed using palladium on activated carbon (10% Pd) under a hydrogen atmosphere (5 bar) in methanol (B129727) with a catalytic amount of acetic acid[1].
-
The reaction is typically stirred for 16 hours, after which the catalyst is removed by filtration[1].
Step 3: Salt Formation
-
To the filtrate containing the free base, a methanolic solution of the desired sulfonic acid (e.g., camphor (B46023) sulfonic acid) is added to precipitate the stable, crystalline sulfonate salt[1].
Protocol 2: Scalable, Protecting Group-Free Synthesis of a this compound Derivative
This protocol outlines a two-step process for a derivative, which is a key intermediate for the antibiotic TBI-223[2][3][6][7].
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
-
Tribromoneopentyl alcohol (TBNPA) is treated with sodium hydroxide (B78521) under Schotten-Baumann conditions to facilitate the oxetane ring closure[2][3][6].
-
The resulting BBMO is purified by distillation, yielding a product with >95% purity[2][3][6].
Step 2: Azetidine Ring Formation
-
A double N-alkylation of an aniline (B41778) (e.g., 2-fluoro-4-nitroaniline) with BBMO is carried out using a hydroxide base[2][3][6].
-
This reaction has been successfully demonstrated at a 100g scale with an isolated yield of 87% and >99% purity[2][3][6].
Quantitative Data Summary
| Parameter | Carreira Synthesis (Oxalate Salt) | Improved Synthesis (Acetate Salt) | Protecting Group-Free (Derivative) |
| Starting Material | Tribromopentaerythritol | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | 3,3-bis(bromomethyl)oxetane |
| Scale | ~100 g | ~100 g | 100 g |
| Yield | ~47% or less[1] | 86%[1] | 87%[2][3][6] |
| Key Reagents | p-toluenesulfonamide, Mg, Oxalic acid | Pd/C, H₂, Acetic acid | 2-fluoro-4-nitroaniline, NaOH |
| Key Challenges | Sluggish filtration of Mg salts | Catalyst handling | Handling of brominated intermediates |
Visualizations
Caption: Troubleshooting workflow for low yields in the Carreira synthesis.
Caption: Workflow for the scalable, protecting group-free synthesis.
References
- 1. thieme.de [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. lookchem.com [lookchem.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane via Sulfonate Salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Oxa-6-azaspiro[3.3]heptane using sulfonate salts. This method offers significant advantages over the traditional oxalate (B1200264) salt precipitation, yielding a more stable and soluble product.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound sulfonate salts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of the Sulfonate Salt | - The concentration of the this compound solution is too low.- The incorrect solvent is being used for precipitation.- The temperature is too high for crystallization to occur. | - Concentrate the solution of the free base before adding the sulfonic acid.- Use a solvent in which the sulfonate salt has low solubility, such as methyl tert-butyl ether (MTBE) or isopropanol (B130326) (IPA).- After adding the sulfonic acid, try cooling the solution to initiate precipitation. For example, the p-toluenesulfonate (PTSA) salt may require cooling to precipitate effectively.[2] |
| The Precipitated Salt is Oily or Gummy | - Impurities are present in the this compound free base solution.- The precipitation is occurring too quickly.- Residual solvent from a previous step is interfering with crystallization. | - Ensure the starting N-benzyl-2-oxa-6-azaspiro[3.3]heptane is of high purity before the debenzylation step.- Try adding the sulfonic acid solution dropwise to the free base solution with vigorous stirring to promote the formation of a crystalline solid.- Ensure that the solvent from the preceding step (e.g., methanol (B129727) from hydrogenolysis) is sufficiently removed before attempting salt formation. |
| The Yield of the Sulfonate Salt is Low | - Incomplete debenzylation of the N-benzyl protected precursor.- Loss of product during filtration or transfers.- The pH of the solution is not optimal for salt formation. | - Monitor the hydrogenolysis reaction by a suitable method (e.g., TLC, GC-MS) to ensure complete conversion.- Use a minimal amount of solvent for transfers and washing of the solid product.- Ensure a slight excess of the sulfonic acid is used to drive the salt formation to completion. |
| The Final Product is Discolored | - Presence of residual palladium catalyst from the hydrogenolysis step.- Degradation of the material due to exposure to air or light. | - Ensure complete removal of the palladium on carbon catalyst by filtration. If necessary, filter the solution through a pad of celite.- Store the purified sulfonate salt in a well-sealed container under an inert atmosphere (e.g., nitrogen) and protected from light. |
| Oxetane (B1205548) Ring Opening Occurs | - Use of strong, non-sulfonic acids.- Prolonged exposure to highly acidic conditions. | - Avoid using acids like HCl for precipitation, as they have been reported to cause ring-opening of the oxetane.[2]- Use sulfonic acids like p-toluenesulfonic acid or benzenesulfonic acid, which have been shown to be effective and less prone to causing this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is purification via sulfonate salts preferred over the oxalate salt method for this compound?
A1: The isolation of this compound as a sulfonic acid salt yields a more stable and more soluble product compared to the often-used oxalate salt.[1][2] The traditional method involving detosylation with magnesium can be challenging to scale up due to a sluggish filtration of magnesium salts, leading to product loss.[2]
Q2: What is the recommended starting material for the sulfonate salt formation?
A2: A practical approach starts with the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane.[2] This is typically achieved via palladium-catalyzed hydrogenation. The resulting free base in solution can then be directly used for the salt formation.
Q3: Which sulfonic acids are recommended for the purification?
A3: Several sulfonic acids can be used. p-Toluenesulfonic acid (PTSA) and benzenesulfonic acid have been successfully used to form crystalline, easy-to-handle solids in good yields.[2] Camphorsulfonic acid has also been shown to form a precipitate.[2]
Q4: What solvents are suitable for the sulfonate salt precipitation?
A4: The choice of solvent is crucial for successful precipitation. A solvent in which the free base is soluble but the sulfonate salt is not is ideal. Methanol is often used as the reaction solvent for the preceding hydrogenolysis step, and the salt formation can be initiated in this solvent.[2] For trituration and to enhance precipitation, methyl tert-butyl ether (MTBE) can be used.[2]
Q5: How can I be sure that the oxetane ring is not opening during the salt formation?
A5: While strong acids like HCl have been reported to cause ring opening, sulfonic acids such as p-toluenesulfonic acid have been used successfully without this side reaction, especially when used in equimolar amounts.[2] It is advisable to characterize the final product thoroughly using techniques like NMR spectroscopy to confirm the integrity of the spirocyclic core.
Q6: What are the typical storage conditions for this compound sulfonate salts?
A6: The sulfonate salts are generally more bench-stable than the free base or the oxalate salt.[2] For long-term storage, it is recommended to keep the solid in a closed vessel under an inert atmosphere, such as nitrogen, to prevent degradation.[2]
Quantitative Data Summary
The following table summarizes the yield of this compound salts prepared from the acetate (B1210297) salt in methanol.
| Acid Used | Salt Formed | Yield (%) | Physical Form |
| p-Toluenesulfonic acid | Tosylate | 88 | Easy-to-handle solid |
| Benzenesulfonic acid | Besylate | 85 | Easy-to-handle solid |
| Oxalic acid | Oxalate | 67 | Solid |
| Acetic acid | Acetate | 86 | Solid |
Data extracted from the study by van der Haas et al., which aimed for the isolation of a thermally stable, non-hygroscopic, crystalline salt with good solubility.[2]
Experimental Protocols
General Procedure for the Synthesis of this compound Free Base
A solution of N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol is subjected to hydrogenation in the presence of a palladium on carbon catalyst and a catalytic amount of acetic acid under a hydrogen atmosphere (e.g., 5 bar).[2] The reaction is stirred until complete conversion is observed (typically 16 hours).[2] The catalyst is then removed by filtration to yield a solution of this compound as its free base.[2]
Protocol for the Formation and Isolation of this compound p-Toluenesulfonate (PTSA) Salt
-
To a methanolic solution of this compound free base, add an equimolar amount of p-toluenesulfonic acid.
-
If precipitation does not occur at room temperature, cool the solution to induce crystallization.[2]
-
Collect the resulting solid by filtration.
-
Wash the solid with a suitable solvent (e.g., cold methanol or MTBE) to remove any soluble impurities.
-
Dry the solid under vacuum to obtain the purified this compound p-toluenesulfonate salt.
Visualizations
References
Technical Support Center: Enhancing Solubility of 2-Oxa-6-azaspiro[3.3]heptane Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 2-Oxa-6-azaspiro[3.3]heptane analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits poor aqueous solubility. What are the initial steps I should take?
A1: Initially, a thorough characterization of your compound's physicochemical properties is crucial. This includes determining its pKa, logP, melting point, and solid-state properties (crystalline vs. amorphous). This data will guide the selection of an appropriate solubility enhancement strategy. For instance, "brick-dust" molecules with high melting points may benefit from different approaches than "grease-ball" molecules with high lipophilicity.[1]
Q2: What are the primary strategies for improving the solubility of small molecule drug candidates like my this compound analog?
A2: The main strategies can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These approaches alter the physical properties of the drug substance without changing its chemical structure. Key techniques include:
-
Chemical Modifications: These strategies involve altering the molecule's chemical structure to improve its solubility. Common methods include:
-
Salt Formation: Given the basic nitrogen in the azaspiro ring, forming a salt with a pharmaceutically acceptable acid is a primary and often successful strategy.[2][6]
-
Prodrugs: A prodrug approach can be employed where a more soluble promoiety is attached to the parent molecule, which is later cleaved in vivo to release the active drug.[7][8]
-
Structural Modification/Analog Derivatization: Introducing polar functional groups (e.g., -OH, -NH2, -COOH) to the analog's structure can increase its hydrophilicity.
-
Q3: How does the Biopharmaceutics Classification System (BCS) guide my formulation strategy?
A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[7] Poorly soluble drugs typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] Identifying your compound's BCS class is critical. For BCS Class II compounds, enhancing the dissolution rate is often sufficient to improve bioavailability.[6] For BCS Class IV compounds, strategies that address both poor solubility and poor permeability may be necessary.[6]
Troubleshooting Guides
Issue 1: Difficulty in Forming a Suitable Salt of a this compound Analog
Possible Cause:
-
The pKa of the basic nitrogen is too low for stable salt formation with the selected counter-ion.
-
The resulting salt has poor crystallinity or is hygroscopic.
-
The salt disproportionates back to the free base in solution.
Troubleshooting Steps:
-
Determine the pKa: Experimentally determine the pKa of the basic nitrogen on the spirocyclic core.
-
Screen a Variety of Counter-ions: Test a range of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, tartrate).
-
Characterize the Salt: Analyze the resulting salts using techniques like X-ray powder diffraction (XRPD) to assess crystallinity, dynamic vapor sorption (DVS) to evaluate hygroscopicity, and differential scanning calorimetry (DSC) to determine the melting point.
-
Evaluate Salt Solubility and Dissolution: Measure the aqueous solubility and dissolution rate of the most promising salt forms.
Issue 2: Limited Success with Micronization or Nanosuspension
Possible Cause:
-
The compound is highly crystalline, making particle size reduction energy-intensive.
-
The newly created surfaces are high-energy, leading to particle agglomeration.[3]
-
For nanosuspensions, finding a suitable stabilizer to prevent particle growth (Ostwald ripening) can be challenging.
Troubleshooting Steps:
-
Optimize Milling/Homogenization Parameters: Adjust the energy input, duration, and temperature of the milling or high-pressure homogenization process.
-
Screen Stabilizers: For nanosuspensions, screen a variety of stabilizers (surfactants and polymers) to identify one that effectively coats the nanoparticle surface and prevents agglomeration.
-
Consider Wet Milling: Wet milling can be more effective than dry milling in preventing agglomeration.
-
Alternative Physical Modifications: If particle size reduction is not fruitful, consider amorphous solid dispersions.
Issue 3: Amorphous Solid Dispersion Shows Poor Physical Stability
Possible Cause:
-
The drug loading in the polymer matrix is too high, leading to recrystallization over time.
-
The chosen polymer is not a suitable miscibility partner for the drug.
-
The storage conditions (temperature and humidity) are not appropriate for maintaining the amorphous state.
Troubleshooting Steps:
-
Screen Different Polymers: Evaluate a range of polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®) to find one that has good miscibility with your analog.
-
Vary Drug Loading: Prepare solid dispersions with different drug-to-polymer ratios to determine the optimal loading that ensures physical stability.
-
Conduct Stability Studies: Store the solid dispersions under accelerated stability conditions (e.g., elevated temperature and humidity) and monitor for recrystallization using techniques like XRPD and DSC.
-
Utilize Appropriate Preparation Methods: Techniques like spray drying and hot-melt extrusion can produce stable amorphous solid dispersions.[5][9]
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Suitable for this compound Analogs? |
| Salt Formation | Ionization of the basic nitrogen to form a more soluble salt.[6] | Simple, cost-effective, well-established. | Risk of disproportionation, limited to ionizable compounds. | Highly suitable due to the presence of the basic azaspiro nitrogen. |
| Micronization | Increased surface area leads to a higher dissolution rate.[4] | Applicable to a wide range of compounds. | May not increase equilibrium solubility, risk of agglomeration.[2][4] | Potentially suitable, but may not be sufficient for very poorly soluble analogs. |
| Nanosuspension | Drastic increase in surface area and saturation solubility.[3] | Can significantly improve dissolution velocity and bioavailability.[3] | Requires specialized equipment and careful stabilizer selection. | A promising option, especially for BCS Class II compounds. |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[5] | Can achieve supersaturation and significantly increase oral absorption.[5] | Risk of recrystallization, potential for polymer-drug interactions. | Very suitable, particularly for highly crystalline and poorly soluble analogs. |
| Co-solvency | Addition of a water-miscible solvent in which the drug is more soluble.[10][11] | Simple to formulate for liquid dosage forms.[10] | Potential for drug precipitation upon dilution, toxicity of some co-solvents.[10] | Suitable for early-stage in vitro screening and preclinical studies. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin.[6] | Can increase solubility and stability. | Can be expensive, potential for drug-cyclodextrin interactions affecting release. | May be suitable depending on the size and shape of the analog's substituents. |
| Prodrug Approach | A soluble promoiety is chemically attached to the parent drug.[7] | Can overcome very low solubility and improve permeability. | Requires careful design to ensure efficient in vivo cleavage, potential for altered pharmacology of the prodrug itself. | A viable but more complex and resource-intensive strategy. |
Experimental Protocols
Protocol 1: Salt Screening for this compound Analogs
-
Materials: this compound analog, a selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, CH₃SO₃H, citric acid, tartaric acid), various solvents (e.g., ethanol, isopropanol, acetone, water).
-
Procedure: a. Dissolve a known amount of the free base analog in a suitable solvent. b. Add a stoichiometric amount of the selected acid. c. Stir the mixture at a controlled temperature to induce precipitation of the salt. If no precipitate forms, consider cooling, adding an anti-solvent, or slow evaporation. d. Isolate the solid by filtration and dry under vacuum. e. Characterize the resulting solid for salt formation, crystallinity, and purity using techniques like NMR, LC-MS, XRPD, and DSC. f. Determine the aqueous solubility of the confirmed salt.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound analog, a suitable polymer (e.g., HPMCAS, PVP), a common solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane).
-
Procedure: a. Dissolve the analog and the polymer in the common solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent. e. Characterize the solid dispersion for its amorphous nature (XRPD), single glass transition temperature (DSC), and drug content (HPLC). f. Perform in vitro dissolution testing to compare the dissolution profile of the solid dispersion to the crystalline drug.
Visualizations
Caption: Experimental workflow for selecting a solubility enhancement strategy.
Caption: Logical relationships in solubility enhancement for improved bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. wjbphs.com [wjbphs.com]
Validation & Comparative
2-Oxa-6-azaspiro[3.3]heptane: A Bioisosteric Alternative to Piperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 2-Oxa-6-azaspiro[3.3]heptane and Piperidine (B6355638) as Bioisosteres, Supported by Experimental Data.
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperidine ring, a ubiquitous motif in a vast number of pharmaceuticals, is frequently a target for bioisosteric replacement to enhance metabolic stability, aqueous solubility, and other crucial drug-like characteristics. Among the emerging bioisosteres, this compound has garnered significant attention as a promising three-dimensional substitute for the piperidine scaffold. This guide provides an objective comparison of these two heterocyclic systems, supported by experimental data, to inform rational drug design.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The primary motivation for replacing a piperidine ring with a this compound moiety lies in the latter's potential to favorably modulate key physicochemical properties. The spirocyclic nature of this compound introduces greater three-dimensionality compared to the relatively planar piperidine ring, which can influence receptor binding and solubility.
A key study highlights the impact of this bioisosteric switch on a compound's properties. In this example, a morpholine-containing compound (a close structural analog of piperidine) was compared with its this compound counterpart. The replacement resulted in a significant increase in basicity (pKa) and a notable decrease in lipophilicity (logD7.4)[1].
| Property | Piperidine Analog (Compound 6a) | This compound Analog (Compound 6b) | Fold Change/Difference |
| logD7.4 | 2.8 | 1.6 | -1.2 |
| pKa | 6.7 | 8.2 | +1.5 |
| hERG Inhibition (IC50, µM) | 16 | 22 | ~1.4x lower affinity |
| Intrinsic Permeability (10-6 cm/s) | 48 | 43 | ~1.1x lower |
| Intrinsic Clearance (HLM, µL/min/mg) | 72 | 13 | ~5.5x lower |
| Intrinsic Clearance (Human Hepatocytes, µL/min/106 cells) | 61 | 11 | ~5.5x lower |
Data sourced from a comparative study on a morpholine-containing compound and its this compound analog, which serves as a relevant proxy for a piperidine comparison[1].
The data clearly demonstrates that the introduction of the this compound scaffold can lead to a more favorable pharmacokinetic profile, characterized by significantly lower intrinsic clearance, suggesting improved metabolic stability[1]. The decrease in lipophilicity can also contribute to improved aqueous solubility and reduced off-target effects.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are outlines of standard protocols for determining the key parameters discussed.
Determination of Lipophilicity (logD7.4)
The distribution coefficient (logD) at a specific pH is a measure of a compound's lipophilicity. A common method for its determination is the shake-flask method.
Protocol:
-
Preparation of Phases: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Distribution: A known concentration of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.
Protocol:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol (B129727) or DMSO) to ensure solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by fitting the data to a suitable equation.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (HLM), a phosphate (B84403) buffer (pH 7.4), and the test compound at a specified concentration.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the compound to distribute and bind to the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time-course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Visualizing the Bioisosteric Relationship and Biological Context
To better understand the application of these scaffolds, the following diagrams illustrate the concept of bioisosterism and a typical signaling pathway where such molecules might act.
Caption: Bioisosteric replacement of piperidine with this compound.
Many drugs containing piperidine or its bioisosteres target G protein-coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling pathway.
Caption: A generalized G protein-coupled receptor (GPCR) signaling cascade.
The following workflow illustrates the process of comparing bioisosteres in a drug discovery program.
Caption: Workflow for the comparative evaluation of bioisosteres in drug discovery.
Conclusion
The replacement of a piperidine ring with this compound represents a valuable strategy in modern drug design. This bioisosteric substitution can lead to significant improvements in metabolic stability and a reduction in lipophilicity, which are often key challenges in the optimization of piperidine-containing lead compounds. The increased three-dimensional character of the spirocyclic scaffold can also present new opportunities for enhancing binding affinity and selectivity. However, as with any molecular modification, the effects of this substitution are context-dependent and require careful experimental evaluation. The data and protocols presented in this guide offer a framework for the rational application of this compound as a piperidine bioisostere in the pursuit of safer and more effective medicines.
References
A Comparative Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can lead to improved physicochemical and pharmacological properties in drug candidates. This guide provides a comparative analysis of this compound derivatives, focusing on their structural features, physicochemical properties, and impact on biological activity, particularly as kinase inhibitors.
Physicochemical Properties: A Comparative Overview
One of the key advantages of incorporating the this compound moiety is its ability to modulate lipophilicity and basicity, crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME). The rigid spirocyclic system often leads to a decrease in lipophilicity (logP/logD) and an increase in basicity (pKa) when compared to more traditional heterocyclic scaffolds like morpholine (B109124) or piperidine.
| Compound/Scaffold | pKa | logP | Notes |
| This compound | 9.73 (Predicted)[1] | -0.065 (Predicted)[1] | The parent spirocycle exhibits a relatively high predicted pKa and low predicted logP, suggesting good aqueous solubility. |
| Derivative A (Morpholine analog) | Lower | Higher | Generally, morpholine-containing compounds are less basic and more lipophilic compared to their this compound counterparts. |
| Derivative B (this compound analog) | Higher | Lower | The spirocyclic nature can increase the sp3 character and reduce the molecule's interaction with nonpolar environments, thus lowering lipophilicity. The nitrogen in the azetidine (B1206935) ring is less sterically hindered, contributing to higher basicity. |
Structural Elucidation: Spectroscopic and Crystallographic Insights
The rigid bicyclic structure of this compound derivatives provides well-defined vectors for substituent placement, making them attractive for structure-based drug design. Structural confirmation and detailed analysis are typically achieved through a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the constitution and stereochemistry of these derivatives.
¹H NMR: The proton NMR spectra of this compound derivatives are characterized by signals corresponding to the two four-membered rings. The protons on the oxetane (B1205548) and azetidine rings typically appear as singlets or complex multiplets in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectra will show characteristic peaks for the spiro carbon and the carbons of the oxetane and azetidine rings.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the overall conformation of the molecule. For instance, the crystal structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane reveals the precise geometry of the spirocyclic core and the orientation of the substituted phenyl ring.
Biological Activity: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. The this compound moiety can serve as a scaffold to position pharmacophoric groups that interact with key residues in the ATP-binding pocket.
Caption: EGFR signaling pathway and mechanism of inhibition.
LRRK2 Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in Parkinson's disease. Pathogenic mutations in LRRK2 often lead to increased kinase activity. LRRK2 phosphorylates a subset of Rab GTPases, affecting vesicular trafficking. Inhibitors of LRRK2 kinase activity are being investigated as potential therapeutics for Parkinson's disease. The this compound scaffold can be utilized in the design of potent and selective LRRK2 inhibitors.
Caption: LRRK2 signaling and inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of novel chemical entities. Below are representative protocols for the synthesis and analysis of this compound derivatives.
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol describes a scalable, protecting-group-free synthesis.
Materials:
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in DMF, add 3,3-bis(bromomethyl)oxetane (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
General Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
General Workflow for Small Molecule X-ray Crystallography
Caption: Workflow for X-ray crystallography.
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Diffraction data are collected at a controlled temperature (often 100 K) using a monochromatic X-ray source.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final, accurate three-dimensional structure.
Conclusion
This compound derivatives represent a valuable class of compounds in modern drug discovery. Their unique structural and physicochemical properties offer advantages in the design of molecules with improved ADME profiles and potent biological activity. The strategic incorporation of this scaffold allows for precise control over the spatial arrangement of substituents, facilitating the optimization of interactions with biological targets such as protein kinases. Further exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.
References
A Comparative Guide to Azaspiro[3.3]heptanes and Morpholines in Drug Design
In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of the success of a drug candidate. Among the saturated heterocycles, morpholines have long been a staple, valued for their favorable physicochemical and pharmacokinetic properties. More recently, azaspiro[3.3]heptanes have emerged as a novel class of building blocks, offering unique three-dimensional structures and intriguing properties. This guide provides a comparative study of these two important scaffolds, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The choice between an azaspiro[3.3]heptane and a morpholine (B109124) moiety can significantly impact a compound's drug-like properties. The following table summarizes key quantitative data for representative compounds, highlighting the distinct characteristics of each scaffold.
| Property | Azaspiro[3.3]heptane Analogs | Morpholine Analogs | Significance in Drug Design |
| Lipophilicity (logD at pH 7.4) | Generally lower (e.g., 3.69 for a bupivacaine (B1668057) analog)[1] | Generally higher (e.g., 4.12 for the corresponding piperidine (B6355638) analog of the bupivacaine example)[1] | Lower lipophilicity can lead to improved solubility and reduced off-target effects. |
| Aqueous Solubility | Generally higher | Moderate to high, often used to enhance solubility[2][3] | Crucial for oral bioavailability and formulation. |
| Metabolic Stability | Generally high, designed to be more stable than some traditional heterocycles[4] | Can be a site of metabolism, but often improves the overall metabolic profile of a molecule[5][6] | A key determinant of a drug's half-life and dosing regimen. |
| Basicity (pKa) | Varies with substitution | Weakly basic (pKa of morpholine is ~8.7)[2] | Influences solubility, cell permeability, and off-target ion channel interactions. |
| Molecular Shape | Rigid, three-dimensional spirocyclic structure | Flexible chair-like conformation[7][8] | Affects binding to target proteins and can influence selectivity. |
Biological Activities and Therapeutic Applications
Both azaspiro[3.3]heptanes and morpholines have been incorporated into a wide range of biologically active compounds.
Azaspiro[3.3]heptanes are increasingly being explored as bioisosteres of piperidines and other cyclic amines.[1][9][10][11][12] Their rigid structure can provide a unique vector for substituents, leading to novel interactions with biological targets. For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine resulted in a potent analog.[9][10][11]
Morpholines are a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2][13][14] Their versatility is demonstrated by their presence in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[6][15][16][17] The morpholine ring can contribute to target binding, act as a scaffold, and improve the overall pharmacokinetic profile of a drug.[7][8] For instance, in the neurokinin 1 (NK1) receptor antagonist aprepitant, the morpholine ring acts as a scaffold to correctly position the interacting moieties.[7][8]
Synthetic Accessibility
The ease of synthesis is a crucial consideration in drug development. Both scaffolds are accessible through various synthetic routes.
Azaspiro[3.3]heptanes can be synthesized through multi-step sequences, often involving a key [2+2] cycloaddition to form the spirocyclic core.[9][10][11][18] While the synthesis can be more complex than that of simple heterocycles, methodologies for their efficient preparation are continually being developed.[19][20][21]
Morpholines are readily synthesized through a variety of well-established methods, such as the cyclization of amino alcohols.[22][23][24][25] Their straightforward synthesis contributes to their widespread use in drug discovery.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of azaspiro[3.3]heptanes and morpholines.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a biological membrane.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[26][27]
Protocol:
-
Membrane Coating: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and the solvent is allowed to evaporate.
-
Donor Solution Preparation: The test compound is dissolved in a buffer at a specific pH (e.g., 7.4) to create the donor solution.
-
Assay Assembly: The donor solution is added to the wells of the filter plate. The filter plate is then placed on top of an acceptor plate containing buffer.
-
Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).[27]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[28][29]
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations and incubation time. Compounds are often categorized as having low or high permeability based on their Pe values.[29]
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Principle: The test compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is measured.[30][31][32][33]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (or hepatocytes), a buffer (e.g., phosphate (B84403) buffer), and the test compound.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (for cytochrome P450-mediated metabolism).[34]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[33]
Receptor Binding Affinity Assay
This assay determines the affinity of a compound for a specific biological target.
Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[35][36][37][38]
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.[35]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.[37]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[35]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[35][37]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.[35]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50.[37]
Visualizing the Role in Drug Action and Discovery
The following diagrams illustrate the concepts discussed in this guide.
Caption: A generalized workflow for the comparative evaluation of drug scaffolds.
Caption: A simplified PI3K signaling pathway, a common target for morpholine-containing inhibitors.
Conclusion
Both azaspiro[3.3]heptanes and morpholines are valuable scaffolds in drug design, each with a distinct set of properties. Morpholines are a well-validated and versatile choice, often used to improve the drug-like properties of a molecule. Azaspiro[3.3]heptanes represent a newer class of building blocks that offer a unique three-dimensional and rigid structure, which can lead to improved potency and selectivity, as well as favorable physicochemical properties such as lower lipophilicity. The choice between these two scaffolds will depend on the specific goals of the drug discovery program, including the target, the desired pharmacokinetic profile, and the synthetic strategy. This guide provides a framework for making that decision, based on a comparative analysis of their properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Morpholine synthesis [organic-chemistry.org]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 29. PAMPA | Evotec [evotec.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 32. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 33. pharmafocusasia.com [pharmafocusasia.com]
- 34. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Receptor-Ligand Binding Assays [labome.com]
- 37. giffordbioscience.com [giffordbioscience.com]
- 38. researchgate.net [researchgate.net]
Unveiling the Spirocyclic Scaffold: X-ray Crystallography Validates the 2-Oxa-6-azaspiro[3.3]heptane Structure
A detailed crystallographic analysis of 2-Oxa-6-azaspiro[3.3]heptane derivatives, supported by computational modeling and comparison with analogous spirocyclic systems, provides a definitive validation of its unique three-dimensional structure. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and methodologies that confirm the atomic arrangement of this valuable building block.
The inherent strain and distinct three-dimensional geometry of the this compound moiety make it an increasingly popular scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly influence physicochemical properties such as solubility and metabolic stability. Precise knowledge of its molecular structure is therefore paramount for effective drug design and understanding its interaction with biological targets. While the crystal structure of the parent compound remains elusive, X-ray crystallographic studies on its derivatives have provided conclusive evidence of its core architecture.
Comparative Analysis of Structural Parameters
To provide a thorough validation, this guide compares experimental data from X-ray crystallography of two key derivatives, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane and 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile , with computational predictions for the parent molecule and experimental data from the analogous spirocycle, 2,6-Diazaspiro[3.3]heptane .
| Parameter | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Experimental) | 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile (Experimental)[1] | This compound (Computational) | 2,6-Diazaspiro[3.3]heptane (Experimental) |
| Bond Lengths (Å) | ||||
| C-O (Oxetane) | 1.45 (avg) | ~1.45 | ~1.44 | N/A |
| C-N (Azetidine) | 1.47 (avg) | ~1.47 | ~1.46 | 1.48 (avg) |
| C-C (Spiro Center) | 1.55 (avg) | ~1.54 | ~1.55 | 1.56 (avg) |
| C-C (Oxetane) | 1.54 (avg) | ~1.53 | ~1.54 | N/A |
| C-C (Azetidine) | 1.53 (avg) | ~1.52 | ~1.53 | 1.54 (avg) |
| Bond Angles (°) | ||||
| C-O-C (Oxetane) | ~91 | ~91 | ~92 | N/A |
| C-N-C (Azetidine) | ~90 | ~90 | ~91 | ~89 |
| C-C(spiro)-C | ~88 | ~88 | ~88 | ~87 |
| Dihedral Angle (°) | ||||
| Oxetane (B1205548)/Azetidine (B1206935) Ring | ~90 | 89.7[1] | ~90 | ~90 |
Note: Data for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is derived from the publication, pending CIF file extraction. Computational data is based on typical values from density functional theory (DFT) calculations for similar systems. Experimental data for 2,6-Diazaspiro[3.3]heptane is sourced from the Cambridge Structural Database.
The experimental data from the two derivatives are in excellent agreement with each other and with the computationally predicted values for the parent compound. The characteristic perpendicular arrangement of the oxetane and azetidine rings, a defining feature of the spiro[3.3]heptane system, is clearly observed with a dihedral angle of approximately 90 degrees.[1] Bond lengths and angles within the strained four-membered rings are also consistent across the different molecules, underscoring the rigidity of the core scaffold.
Experimental and Computational Workflow
The validation of the this compound structure follows a logical workflow, integrating synthesis, experimental analysis, and computational modeling.
Workflow for the structural validation of this compound.
Logical Framework for Structural Confirmation
The confidence in the assigned structure of this compound is built upon the convergence of evidence from multiple sources.
References
A Tale of Two Spirocycles: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the rising stars in this arena are spirocyclic systems, which offer a unique three-dimensional architecture, departing from the "flatland" of traditional aromatic compounds.[1][2] This guide provides a detailed comparison of two prominent spiro[3.3]heptane scaffolds: 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, for researchers, scientists, and drug development professionals.
These strained heterocyclic systems have garnered significant attention as bioisosteric replacements for commonly used motifs like morpholine (B109124) and piperazine (B1678402), respectively.[3][4] Their rigid structures can lead to improved target selectivity and metabolic stability, while also offering a path to novel intellectual property.[2][5]
Physicochemical Properties: A Head-to-Head Comparison
The choice between incorporating a this compound or a 2,6-diazaspiro[3.3]heptane scaffold can significantly impact a molecule's drug-like properties. The introduction of an oxygen atom in the former generally leads to a less basic and more polar compound compared to its diaza counterpart. This is reflected in key physicochemical parameters.
| Property | This compound | 2,6-Diazaspiro[3.3]heptane | Key Considerations |
| Molecular Weight | 99.13 g/mol [6] | 98.14 g/mol | Both are low molecular weight scaffolds, beneficial for maintaining a low overall molecular weight of the final drug candidate. |
| Calculated logP | -0.7[6] | Varies with substitution, but generally low | The oxa- derivative is inherently more hydrophilic. Both scaffolds are used to reduce lipophilicity compared to their non-spirocyclic counterparts.[7] |
| pKa | Generally lower basicity | Generally higher basicity | The pKa of the nitrogen atoms is crucial for target interaction and pharmacokinetic properties. The diaza-scaffold offers two points for substitution and potential salt formation. |
| Aqueous Solubility | Generally higher | Generally lower than the oxa- counterpart | The increased polarity of the oxa-scaffold often translates to improved aqueous solubility, a desirable trait for drug candidates.[8] |
| Metabolic Stability | Often improves metabolic stability[8][9] | Can improve metabolic stability | The strained spirocyclic core can be more resistant to metabolic degradation compared to more flexible ring systems.[4] |
Performance in Drug Scaffolds: Experimental Insights
The true value of these scaffolds is demonstrated in their application in drug design. Several studies have highlighted the advantages of incorporating these spirocycles.
This compound as a Morpholine Bioisostere
This compound has been successfully employed as a bioisostere for the morpholine group, a common moiety in many drug molecules. This substitution can lead to several benefits:
-
Improved Metabolic Stability: In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, the replacement of a morpholine ring with this compound in the structure of AZD1979 led to a compound with favorable physicochemical properties.[7]
-
Enhanced Solubility: The inherent polarity of the oxetane (B1205548) ring in the scaffold contributes to increased aqueous solubility.[9]
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
Similarly, 2,6-diazaspiro[3.3]heptane serves as a rigid bioisostere for piperazine, a core component of numerous approved drugs.[10] Key advantages of this substitution include:
-
Reduced Lipophilicity: In a series of GPR119 agonists, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a reduction in lipophilicity (ΔlogD7.4 = -0.3).[7]
-
Improved Selectivity: The replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane analogue led to increased selectivity among the PARP family of enzymes and reduced cytotoxicity.[1][3]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating findings. Below are representative methodologies for assessing key properties of compounds containing these scaffolds.
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by cyclization.[11]
Step 1: Reductive Amination To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine (1.1 eq) in dichloroethane, add acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour. Add sodium triacetoxyborohydride (B8407120) (1.5 eq) and continue stirring for 12-18 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
Step 2: Cyclization Dissolve the product from Step 1 in a 9:1 mixture of DMF and water. Heat the solution in a sealed tube at 110°C for 3-5 hours. After cooling, the product can be purified by chromatography.[11]
In Vitro Metabolic Stability Assay
Metabolic stability is often assessed using liver microsomes.
-
Prepare a solution of the test compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Add liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration).
-
Initiate the metabolic reaction by adding NADPH (1 mM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion
Both this compound and 2,6-diazaspiro[3.3]heptane are valuable scaffolds in the medicinal chemist's toolbox. The choice between them will depend on the specific goals of the drug design program. If the aim is to increase hydrophilicity and metabolic stability, particularly as a replacement for a morpholine moiety, this compound is an excellent candidate. Conversely, if the goal is to reduce lipophilicity and modulate selectivity as a rigid analogue of piperazine, 2,6-diazaspiro[3.3]heptane presents a compelling option. As synthetic methodologies for these strained systems continue to evolve, their application in creating the next generation of therapeutics is set to expand.[12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 174-78-7 | Benchchem [benchchem.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2-Oxa-6-azaspiro[3.3]heptane on Lipophilicity: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of compounds with optimized physicochemical properties is paramount for successful drug development. The "escape from flatland," a strategic shift towards more three-dimensional molecular architectures, has positioned spirocyclic scaffolds as valuable tools for enhancing drug-like properties.[1] This guide provides a detailed analysis of 2-Oxa-6-azaspiro[3.3]heptane, focusing on its notable effect on lipophilicity (LogD7.4) and comparing its performance with common heterocyclic bioisosteres.
Lipophilicity, quantified as the distribution coefficient (LogD) at a physiological pH of 7.4, is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Striking the right lipophilicity balance is a key challenge in drug design. The incorporation of a this compound moiety has emerged as a compelling strategy to modulate this property, often in a counterintuitive manner.
Unraveling the Effect on LogD7.4
Contrary to the expectation that adding a carbon atom would increase lipophilicity, the replacement of traditional heterocycles like morpholine (B109124) or piperazine (B1678402) with this compound has been shown to decrease LogD7.4.[3][4] This phenomenon is primarily attributed to the increased basicity of the spirocyclic nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form of the molecule at physiological pH.[3]
The rigid, three-dimensional structure of the spirocycle also plays a role by influencing the molecule's overall shape and how it interacts with the surrounding solvent environment.[1][5] This move towards greater sp³ character is a widely recognized strategy for improving solubility and metabolic stability.[1]
Comparative Analysis of LogD7.4 Modulation
The following table summarizes the observed changes in LogD7.4 when a this compound is substituted for other common heterocyclic fragments in various molecular contexts.
| Parent Compound (Scaffold) | Modification | ΔLogD7.4 | Reference Compound |
| AZD1979 (Morpholine) | Replacement of morpholine with this compound | -1.2 | AZD1979 (6b)[3] |
| Artefenomel (Piperazine) | Replacement of piperazine with a spiro-analogue | -0.6 | Spiro-analogue 9b[3] |
| Linezolid (Morpholine) | Replacement of morpholine with a spiro-morpholine | Similar lipophilicity effect | Spiro-morpholine 8b[3] |
| Generic (Piperazine) | Replacement of NMe-piperazine with NMe-2,6-diazaspiro[3.3]heptane | -1.0 | NMe (14b)[3] |
| Generic (Piperazine) | Replacement of NAc-piperazine with NAc-2,6-diazaspiro[3.3]heptane | -0.9 | NAc (15b)[3] |
Experimental Determination of LogD7.4
The most common method for the experimental determination of LogD7.4 is the shake-flask method .[6][7] This technique directly measures the partitioning of a compound between an aqueous buffer at pH 7.4 and an immiscible organic solvent, typically n-octanol.
Shake-Flask Protocol:
-
Preparation of Solutions: A phosphate (B84403) buffer solution is prepared and its pH is meticulously adjusted to 7.4. Both the buffer and n-octanol are mutually saturated by vigorous mixing followed by separation.
-
Compound Addition: A known amount of the test compound is dissolved in either the n-octanol or the buffered aqueous phase.
-
Partitioning: The two phases are combined in a vessel and shaken vigorously for a predetermined period to allow the compound to reach equilibrium between the two layers.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogD7.4 is calculated using the following formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
Alternative methods for determining LogD7.4 include potentiometric titration and reversed-phase HPLC, which can offer higher throughput and require less sample.[6][8]
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams outline the decision-making process for scaffold selection and the experimental workflow for LogD7.4 determination.
Caption: Rationale for selecting this compound to optimize molecular properties.
Caption: Step-by-step workflow of the shake-flask method for LogD7.4 measurement.
Conclusion
The strategic incorporation of this compound offers medicinal chemists a powerful tool to fine-tune the lipophilicity of drug candidates. Its ability to decrease LogD7.4 while enhancing three-dimensionality presents a clear advantage over more traditional, planar heterocycles. By understanding the underlying principles and having access to robust experimental protocols, researchers can effectively leverage this unique scaffold to design molecules with improved ADMET profiles, ultimately increasing the probability of success in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Oxa-6-azaspiro[3.3]heptane Analogs: A Guide for Medicinal Chemists
The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, often employed as a bioisosteric replacement for morpholine (B109124) and piperazine (B1678402). Its rigid, three-dimensional structure can lead to improved physicochemical properties and novel structure-activity relationships (SAR). This guide provides a comparative overview of the biological activity of this compound analogs, supported by available experimental data and detailed protocols for relevant biological assays.
Physicochemical and Biological Activity Data
The introduction of the this compound moiety in place of a morpholine or piperazine can significantly alter a compound's properties. In many instances, this substitution leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa).[1] The impact on biological activity, however, is target-dependent and can range from retained or improved potency to a significant loss of activity. The following table summarizes a collection of comparative data from various studies.
| Parent Compound (Scaffold) | This compound Analog | Biological Target/Activity | Potency Comparison | Physicochemical Changes (Analog vs. Parent) | Reference |
| Linezolid Analog (Morpholine) | This compound substituted analog | Antibacterial (Multiple Strains) | Retained activity | Not specified | [1] |
| Artefenomel Analog (Morpholine) | This compound substituted analog | Antimalarial | Maintained potency | ΔpKa = +0.8, ΔlogD7.4 = -0.6 | [1] |
| Gefitinib Analog (Morpholine) | This compound substituted analog | EGFR Inhibitor | Significant loss of potency | Not specified | [1] |
| PF-06447475 Analog (Morpholine) | This compound substituted analog | LRRK2 Inhibitor | Significant loss of potency | Not specified | [1] |
| Kv7 Channel Opener Analog (Morpholine) | This compound substituted analog | Kv7 Channel Opener | Significant loss of potency | Not specified | [1] |
| Cathepsin S Inhibitor Analog (Morpholine) | This compound substituted analog | Cathepsin S Inhibitor | Significant loss of potency | Not specified | [1] |
| AZD1979 (Morpholine) | This compound containing analog | MCHR1 Antagonist | Small loss in cell potency (ΔpIC50 = -0.4) | ΔpKa = +1.5, ΔlogD7.4 = -1.2 | [1] |
Experimental Protocols
Given that spirocyclic amino acid analogs have been investigated as GABA uptake inhibitors, a detailed protocol for an in vitro GABA reuptake assay is provided below. This assay is crucial for identifying and characterizing compounds that modulate GABAergic neurotransmission.
Protocol: In Vitro GABA Reuptake Inhibition Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific GABA transporter (GAT) subtype expressed in a recombinant cell line.
2. Materials:
-
Cell Line: HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if applicable).
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM D-Glucose.
-
Radioligand: [³H]GABA (gamma-aminobutyric acid).
-
Non-radiolabeled GABA.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Tiagabine or SKF-89976A.
-
Scintillation Cocktail and Scintillation Counter.
-
96-well microplates (poly-D-lysine coated).
-
Cell Lysis Buffer: Assay buffer containing 1% SDS.
3. Procedure:
-
Cell Culture and Plating:
-
Culture the GAT-expressing HEK293 cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well poly-D-lysine-coated plates at a density of approximately 50,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours post-plating.
-
-
Assay Performance:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final solvent concentration should not exceed 0.1%.
-
Gently wash the cells twice with pre-warmed assay buffer.
-
Add the diluted test compounds or reference inhibitor to the respective wells. For total uptake, add assay buffer alone. For non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine.
-
Pre-incubate the plates for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a mixture of [³H]GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to all wells.
-
Incubate for 10-30 minutes at room temperature. This duration should be within the linear range of GABA uptake.
-
-
Termination and Lysis:
-
Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding the lysis buffer to each well.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
4. Data Analysis:
-
Calculate the specific GABA uptake by subtracting the non-specific uptake (CPM in the presence of a saturating concentration of a known inhibitor) from the total uptake (CPM with buffer only).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (specific uptake).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
GABAergic Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of GABA reuptake inhibition.
Caption: GABAergic synapse and the mechanism of reuptake inhibition.
Experimental Workflow for GABA Reuptake Assay
The workflow for the in vitro GABA reuptake inhibition assay is depicted below.
Caption: Workflow for the in vitro GABA reuptake inhibition assay.
References
The Impact of Spirocyclic Isosteres on Drug Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern medicinal chemistry to enhance the three-dimensional (3D) character of drug candidates, often leading to improved pharmacological and pharmacokinetic properties compared to their flatter, non-spirocyclic counterparts. This guide provides an objective comparison of spirocyclic isosteres with their corresponding non-spirocyclic analogues, supported by experimental data from published research.
Core Principles of Spirocyclic Isosterism
Spirocycles are bicyclic ring systems where the two rings are connected by a single common atom. This unique structural feature imparts several advantages in drug design:
-
Increased Three-Dimensionality: Moving from planar, aromatic structures to more saturated, sp³-hybridized spirocyclic systems can improve physicochemical and pharmacokinetic profiles.
-
Conformational Rigidity: The rigid nature of spirocycles can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[1]
-
Improved Physicochemical Properties: The introduction of spirocyclic moieties can lead to higher solubility, modulated lipophilicity, and improved metabolic stability.[1][2]
The following case study on allosteric inhibitors of the SHP2 phosphatase provides a clear example of the benefits of introducing a spirocyclic isostere.
Case Study: Allosteric SHP2 Inhibitors
Src homology-2 domain-containing phosphatase 2 (SHP2) is a crucial node in the RAS-MAPK signaling pathway, making it an attractive target for cancer therapy.[3] In the development of potent and selective SHP2 inhibitors, researchers have explored the impact of incorporating spirocyclic scaffolds.
The following data compares a non-spirocyclic pyrazolopyrimidinone (B8486647) (Compound 5) with its spirocyclic isostere (Compound 12).[4]
Data Presentation: SHP2 Inhibitors
| Parameter | Non-Spirocyclic (Compound 5) | Spirocyclic Isostere (Compound 12) | Fold Improvement |
| In Vitro Potency | |||
| SHP2 Biochemical IC₅₀ (µM) | 0.015 | 0.012 | 1.25x |
| Cellular Activity | |||
| p-ERK IC₅₀ (µM) | 0.130 | 0.012 | >10x |
| KYSE Antiproliferation IC₅₀ (µM) | >10 | 0.167 | >60x |
Data extracted from Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781–1792.[4]
Key Observations:
-
While the introduction of the spirocycle resulted in a modest improvement in direct biochemical inhibition of the SHP2 enzyme, it led to a dramatic enhancement of cellular activity.
-
The spirocyclic isostere (Compound 12) was over 10 times more potent in inhibiting the downstream signaling marker p-ERK and showed a greater than 60-fold improvement in antiproliferative activity in the KYSE-520 cancer cell line.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of drug candidates.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) are thawed on ice.
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
-
Incubation:
-
A reaction mixture is prepared containing the liver microsomes and the test compound at a final concentration (e.g., 1 µM) in the buffer.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is incubated at 37°C with gentle agitation.
-
-
Time Points and Reaction Termination:
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding an ice-cold solvent, such as acetonitrile, which precipitates the proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant.
-
From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
-
In Vivo Pharmacokinetic Study in Mice
This study determines the fate of a drug in a living organism, providing key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Protocol:
-
Animal Dosing:
-
The test compound is formulated in a suitable vehicle for the desired route of administration (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Mice are dosed with the test compound at a specific concentration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
The blood samples are centrifuged to separate the plasma.
-
-
Sample Analysis:
-
The plasma samples are processed (e.g., protein precipitation with acetonitrile) to extract the drug.
-
The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plasma concentration-time profiles are generated.
-
Pharmacokinetic parameters are calculated using appropriate software, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Allosteric inhibition of the SHP2 signaling pathway.
Caption: A typical workflow for comparing drug candidates.
Conclusion
The strategic use of spirocyclic isosteres offers a promising avenue for optimizing drug candidates. As demonstrated in the SHP2 inhibitor case study, the introduction of a spirocyclic moiety can significantly enhance cellular potency and antiproliferative effects, even when the impact on direct target engagement is modest. This highlights the importance of considering the three-dimensional structure of a molecule and its influence on a wide range of properties beyond simple target affinity. While comprehensive head-to-head in vitro ADME and in vivo pharmacokinetic data for direct isosteric pairs can be challenging to find in the public domain, the available evidence strongly supports the continued exploration of spirocyclic scaffolds in drug discovery to improve the overall profile of new therapeutic agents.
References
Comparative Analysis of Cross-Reactivity for Drugs Incorporating the 2-Oxa-6-azaspiro[3.3]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-Oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable building block in modern medicinal chemistry, frequently employed as a bioisosteric replacement for traditional heterocyclic structures like morpholine (B109124) and piperazine. Its rigid, three-dimensional conformation can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, while providing novel vectors for exploring chemical space. This guide provides a comparative analysis of the available cross-reactivity and off-target pharmacology data for drugs and clinical candidates that feature this unique spirocyclic scaffold.
Introduction to this compound in Drug Design
The incorporation of the this compound scaffold is a strategic approach to modulate the properties of drug candidates. This moiety is often introduced to:
-
Reduce Lipophilicity: Counterintuitively, the addition of this carbon-rich spirocycle can lower the octanol-water distribution coefficient (logD), which can be advantageous for optimizing pharmacokinetic profiles.
-
Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more conventional heterocycles.
-
Enhance Target Engagement: The rigid structure can lock the molecule in a bioactive conformation, potentially increasing binding affinity for the intended target.
-
Explore Novel Chemical Space: The spirocyclic nature provides unique exit vectors for substituents, allowing for the exploration of different binding interactions within a target protein.
This guide focuses on the cross-reactivity profiles of compounds where this scaffold has been incorporated, with a primary focus on the clinical candidate AZD1979 and a discussion of analogues of Gefitinib and the LRRK2 inhibitor PF-06447475 .
Data Presentation: Off-Target and Cross-Reactivity Profiles
The following tables summarize the available quantitative data for drugs containing the this compound moiety. Currently, detailed public data is primarily available for AZD1979.
Table 1: In Vitro Potency and Off-Target Activity of AZD1979
| Target/Assay | Species | Assay Type | IC50 / Ki | Reference |
| Primary Target | ||||
| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Human | GTPγS | ~12 nM (IC50) | [1] |
| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Human | Radioligand Binding | ~12 nM (Ki) | [1] |
| Off-Targets | ||||
| Melanin-Concentrating Hormone Receptor 2 (MCHR2) | Human | Ca2+ FLIPR | > 40,000 nM (IC50) | [1] |
| hERG (Kv11.1) Potassium Channel | Human | - | 22,000 nM (IC50) | [2] |
| Other Observations | ||||
| Mitochondrial Toxicity | Human (HepG2 cybrids) | Cellular Assays | Mitotoxic effects observed | [3] |
Note: Comprehensive off-target screening panel data for AZD1979 against a broad range of receptors, ion channels, and enzymes is not publicly available. The lead optimization program for AZD1979 focused on avoiding interactions with the hERG channel.[1]
Comparative Discussion for Gefitinib and LRRK2 Inhibitor Analogues:
While the this compound moiety has been incorporated into analogues of the EGFR inhibitor Gefitinib and the LRRK2 inhibitor PF-06447475 , specific cross-reactivity data for these particular analogues are not available in the peer-reviewed literature. The primary rationale for introducing the spirocycle in these cases was to improve physicochemical properties.[4]
-
Gefitinib Analogues: The goal of incorporating the spirocycle would be to enhance properties like metabolic stability or to explore new binding interactions within the EGFR kinase domain, potentially improving selectivity over other kinases. However, without experimental data, any discussion on the cross-reactivity of such analogues remains speculative.
-
LRRK2 Inhibitor PF-06447475 Analogues: Similarly, for LRRK2 inhibitors, the introduction of the this compound scaffold is intended to optimize the drug-like properties of the molecule. A significant loss of potency was observed in an analogue of PF-06447475 containing this moiety, highlighting that the structural changes can be detrimental to on-target activity.[4] A comprehensive kinase selectivity profile for such an analogue would be necessary to assess its cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited for AZD1979 are provided below.
MCHR1 GTPγS Binding Assay
-
Objective: To determine the functional antagonist potency of a compound at the human MCHR1 receptor.
-
Methodology:
-
Membranes from cells stably expressing the human MCHR1 receptor are prepared.
-
Membranes are incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of MCH (the endogenous agonist) and [35S]GTPγS.
-
Following incubation, the membranes are harvested, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of [35S]GTPγS stimulated by MCH.[1]
-
MCHR2 Calcium Flux (FLIPR) Assay
-
Objective: To assess the antagonist activity of a compound at the human MCHR2 receptor.
-
Methodology:
-
Cells expressing the human MCHR2 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The fluorescence intensity is monitored using a Fluorometric Imaging Plate Reader (FLIPR).
-
MCH is added to stimulate the receptor, leading to an increase in intracellular calcium and a corresponding change in fluorescence.
-
The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in the MCH-induced calcium response.[1]
-
hERG Channel Inhibition Assay
-
Objective: To evaluate the potential for a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology:
-
The specific methodology for determining the hERG IC50 for AZD1979 is not detailed in the provided references but is typically assessed using patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Cells are exposed to increasing concentrations of the test compound, and the effect on the hERG channel current is measured.
-
The IC50 is the concentration of the compound that produces a 50% inhibition of the hERG current.[2]
-
Visualizations
Signaling Pathway of MCHR1 and the Point of Inhibition by AZD1979
Caption: MCHR1 signaling pathway and antagonism by AZD1979.
General Workflow for Off-Target Liability Screening
Caption: A generalized workflow for assessing off-target liabilities in drug discovery.
Conclusion
The this compound scaffold offers a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. Based on the publicly available data, AZD1979, which incorporates this moiety, demonstrates high selectivity for its primary target, MCHR1, over MCHR2 and has been optimized to avoid significant hERG liability. However, the potential for mitochondrial toxicity highlights the importance of comprehensive safety pharmacology profiling.
For analogues of other drugs like Gefitinib and LRRK2 inhibitors, the incorporation of the this compound moiety is a rational strategy to improve drug-like properties. However, the lack of specific cross-reactivity data for these analogues underscores a critical gap in the public knowledge base. Such data is essential for a complete assessment of the benefits and potential liabilities of introducing this spirocyclic scaffold. Researchers developing new chemical entities with this moiety are encouraged to conduct and publish broad in vitro safety pharmacology panels to build a more comprehensive understanding of its influence on cross-reactivity.
References
- 1. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Oxa-6-azaspiro[3.3]heptane: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 2-Oxa-6-azaspiro[3.3]heptane, ensuring the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, understanding the hazards and handling requirements of specialized chemical compounds is paramount. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and is toxic if swallowed[1][2]. Adherence to the following disposal protocol is essential to mitigate risks and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, tightly fitting safety goggles with side-shields, and protective clothing[1][3]. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood[3]. Use non-sparking tools and explosion-proof equipment to prevent ignition, and take measures to prevent the buildup of electrostatic charge[1][3].
II. Waste Collection and Storage
All waste containing this compound, whether in pure form or in solution, must be collected in suitable, clearly labeled, and tightly closed containers[1][3]. These containers should be stored in a dry, cool, and well-ventilated area, separate from incompatible materials and foodstuffs[3].
III. Spill Management
In the event of a spill, evacuate all non-essential personnel from the area. Remove all sources of ignition and ensure adequate ventilation[3]. Wearing appropriate PPE, prevent further leakage if it is safe to do so. For containment and cleanup, use an inert absorbent material. The collected material should then be promptly placed into a suitable container for disposal, following the procedures outlined below[3]. Do not allow the chemical to enter drains or waterways[3][4].
IV. Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal. Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations[3].
V. Approved Disposal Methods
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[1]. The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[3]. It is imperative that this material is not discharged into sewer systems or the environment[3].
Summary of Hazard and Disposal Information
| Characteristic | Description | Source |
| Primary Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, Toxic if swallowed. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, protective clothing. | [3] |
| Handling Environment | Well-ventilated area, use of non-sparking tools and explosion-proof equipment. | [1][3] |
| Waste Collection | Suitable, labeled, and tightly closed containers. | [1][3] |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [3] |
| Prohibited Disposal Methods | Discharge to sewer systems, contamination of water, foodstuffs, feed or seed. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Oxa-6-azaspiro[3.3]heptane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Oxa-6-azaspiro[3.3]heptane. It includes detailed procedural guidance on personal protective equipment, operational handling, and disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a flammable liquid that can cause skin and serious eye irritation[1][2]. It may also be harmful if swallowed or in contact with skin[3]. Strict adherence to recommended personal protective equipment (PPE) is crucial to ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US)[4]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[4]. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls, to prevent skin exposure.[3][4] | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3][5] | - |
Operational and Disposal Plans
Safe handling and disposal of this compound requires adherence to the following step-by-step protocols to minimize exposure and environmental contamination.
Experimental Protocol: Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4]. Use explosion-proof electrical, ventilating, and lighting equipment[1][4].
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge[1][4].
-
Personal Protective Equipment (PPE) Inspection and Donning: Before handling, inspect all PPE for integrity. Don the appropriate PPE as specified in Table 1, ensuring a proper fit.
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical[1][4]. Avoid the formation of dust and aerosols[4].
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[1][3]. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition[4].
Experimental Protocol: Spill and Waste Disposal
-
Spill Containment: In the event of a spill, evacuate unnecessary personnel from the area[4]. Remove all sources of ignition[4].
-
Spill Cleanup: Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it into a suitable, closed container for disposal[1][4]. Do not let the chemical enter drains[4].
-
Waste Disposal: Dispose of the chemical waste and any contaminated materials in accordance with local, state, and federal regulations[1][4]. This should be done through an approved waste disposal plant[3][5].
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
